Product packaging for Hexamethylene diisocyanate(Cat. No.:CAS No. 88357-62-4)

Hexamethylene diisocyanate

Cat. No.: B10774012
CAS No.: 88357-62-4
M. Wt: 168.19 g/mol
InChI Key: RRAMGCGOFNQTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexamethylene Diisocyanate (HDI), or 1,6-diisocyanatohexane, is a fundamental aliphatic diisocyanate of significant importance in industrial and materials science research. With the molecular formula C₈H₁₂N₂O₂ (CAS 822-06-0), it is characterized by two highly reactive isocyanate (-N=C=O) groups, which are central to its function as a building block for synthesizing high-performance polyurethanes . Primary Research Applications: Polymer & Coatings Research: HDI is a critical raw material (often in its oligomeric forms like biuret or isocyanurate) for developing advanced polyurethane coatings. These coatings are valued in studies for their exceptional resistance to abrasion, chemicals, and UV radiation , as well as their long-term gloss retention. Research applications include formulating automotive and aerospace paints, industrial maintenance coatings, and wood finishes . Adhesive and Elastomer Development: HDI is employed in the synthesis of thermoplastic polyurethanes (TPUs) and specialized adhesives, providing researchers with a compound that imparts high flexibility, load-bearing capacity, and chemical durability to resulting materials . Biomaterial Science: In specialized research, HDI is used in the preparation of experimental dental materials, medical adsorbents, and components for contact lenses, where its reactivity is harnessed under controlled conditions . Mechanism of Action & Research Value: The core utility of HDI in research stems from the high electrophilicity of its isocyanate groups. These groups readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as the primary amines in lysine residues of proteins or the hydroxyl terminals of polyols . This reactivity allows HDI to act as a hardening agent and a crosslinker, forming durable urethane and urea linkages that create robust polymeric networks. Its aliphatic nature, as opposed to aromatic diisocyanates, makes it particularly valuable for studies focused on preventing yellowing and maintaining stability upon exposure to UV light . Handling and Safety: HDI is a known respiratory and dermal sensitizer and requires careful handling in a controlled laboratory environment . Its high reactivity with biological nucleophiles also underpins its use in toxicological studies to investigate mechanisms of occupational asthma and skin sensitization . Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols, including the use of personal protective equipment (PPE) and engineering controls like a fume hood. Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2<br>C8H12N2O2<br>OCN-(CH2)6-NCO B10774012 Hexamethylene diisocyanate CAS No. 88357-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-diisocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAMGCGOFNQTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C=O)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2, Array
Record name HEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3579
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53895-37-7, 28574-90-5, 28182-81-2
Record name Hexane, 1,6-diisocyanato-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53895-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HMDI trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28574-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylene diisocyanate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28182-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4024143
Record name 1,6-Diisocyanatohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor.
Record name HEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3579
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexane, 1,6-diisocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexamethylene diisocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYLENE DIISOCYANATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/715
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethylene diisocyanate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0320.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F
Record name HEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3579
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIISOCYANATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYLENE DIISOCYANATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/715
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethylene diisocyanate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0320.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

284 °F (NTP, 1992), 140 °C o.c., 284 °F
Record name HEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3579
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYLENE DIISOCYANATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/715
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethylene diisocyanate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0320.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts)
Record name HEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3579
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Hexamethylene diisocyanate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0320.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04
Record name HEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3579
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIISOCYANATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYLENE DIISOCYANATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/715
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethylene diisocyanate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0320.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.81 (Air = 1), Relative vapor density (air = 1): 5.8
Record name HEXAMETHYLENE DIISOCYANATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg
Record name HEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3579
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexamethylene diisocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXAMETHYLENE DIISOCYANATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYLENE DIISOCYANATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/715
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethylene diisocyanate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0320.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Liquid, Clear, colorless to slightly yellow liquid, Oil

CAS No.

822-06-0, 822-06-0, 11142-52-2
Record name HEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3579
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexamethylene diisocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylene diisocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Diisocyanatohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexane, 1,6-diisocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Diisocyanatohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethylene diisocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAMETHYLENE DIISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I70A3I1UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEXAMETHYLENE DIISOCYANATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYLENE DIISOCYANATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/715
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F
Record name HEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3579
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLENE DIISOCYANATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYLENE DIISOCYANATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/715
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethylene diisocyanate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0320.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Advanced Synthetic Methodologies for Hexamethylene Diisocyanate

Phosgene-Based Industrial Production Pathways

The conventional industrial synthesis of Hexamethylene Diisocyanate (HDI) relies on the phosgenation of hexamethylene diamine (HDA). procurementresource.com This method, while established and cost-effective, involves the use of highly toxic phosgene (B1210022) gas and generates corrosive hydrogen chloride as a byproduct, presenting significant safety and environmental challenges. acs.orgnih.gov The process can be broadly categorized into liquid-phase and gas-phase phosgenation.

Reaction Kinetics and Thermodynamics in Conventional Synthesis

A study on the non-catalyzed reaction between HDI and a poly(carbonate-co-ester)diol revealed that the activation energy for the forward reaction path is higher than that for aromatic diisocyanate systems, which accounts for the lower reaction rate of aliphatic systems. capes.gov.br The activation energies for the step-growth synthesis of polyurethanes are generally in the range of 40-90 kJ/mol, with reaction enthalpies between -40 and -80 kJ/mol. researchgate.net For the polymerization of 1,6-hexamethylene diisocyanate with butanediol (B1596017) and hexanediol, the standard thermodynamic characteristics of their formation at 298.15 K have been calculated from combustion energies measured by bomb calorimetry. researchgate.net

The trimerization of HDI, an important reaction for producing polyisocyanates, has been found to be a two-step process. acs.org First, two HDI monomers react to form a dimer, with a reaction energy barrier of 126.3 kJ/mol in the gas phase. acs.org This dimer then reacts with another HDI monomer to form the trimer, with an energy barrier of 149.9 kJ/mol. acs.org The reaction kinetics show that the HDI trimer content can reach up to 49.52 wt% (excluding monomer) under optimal conditions. sci-hub.st

Process Optimization and Yield Enhancement Strategies

Process optimization in phosgene-based HDI production focuses on maximizing yield and minimizing byproducts while ensuring safety. Key parameters that are often optimized include reaction temperature, pressure, solvent, and the molar ratio of reactants.

In a typical laboratory-scale synthesis, hexamethylenediammonium chloride is suspended in a solvent like amylbenzene or tetralin and heated to 180–185°C while phosgene is introduced. orgsyn.org The reaction time can range from 8 to 15 hours, and yields of 84–95% can be achieved. orgsyn.org The use of advanced software tools can help in optimizing layout design and manufacturing processes. pcbtrace.com For instance, artificial intelligence and machine learning are being used to analyze large datasets to identify optimization opportunities and predict quality issues. pcballinone.com

Strategies for yield enhancement often involve the careful control of reaction conditions to suppress side reactions, such as the formation of ureas and other oligomers. sci-hub.st The choice of solvent is also crucial; it must be inert to the reactants and products and have a suitable boiling point for the reaction temperature and subsequent purification steps. orgsyn.org Recovered solvents can often be reused in subsequent batches to improve process economy. orgsyn.org

Phosgene-Free and Green Chemistry Approaches

In response to the significant environmental and safety risks associated with phosgene, extensive research has been dedicated to developing phosgene-free synthetic routes for HDI. acs.orgresearchgate.net These "green" approaches aim to utilize less hazardous reagents and generate fewer toxic byproducts. ionike.com The most promising non-phosgene methods involve the thermal decomposition of carbamates. nih.gov

Non-Phosgene Routes: Carbamate (B1207046) Decomposition Technologies

The thermal decomposition of hexamethylene-1,6-dicarbamate (HDC) to produce HDI is a key phosgene-free pathway. rhhz.net This process is considered more environmentally benign as it avoids the use of phosgene. rhhz.net The reaction proceeds in two steps: HDC first decomposes to an intermediate, hexamethylene-1-carbamate-6-isocyanate (HMI), which then further decomposes to HDI. rhhz.net

However, this route is not without its challenges, including low conversion rates of HDC, low selectivity towards HDI, and the potential for polymerization of the highly reactive HDI product. rhhz.net To address these issues, significant research has focused on the development of effective catalysts. rhhz.net

Indirect CO2 Utilization for Hexamethylene-1,6-Dicarbamate Precursors

A significant advancement in green chemistry is the use of carbon dioxide (CO2) as a C1 source for chemical synthesis, which offers both economic and environmental benefits. researchgate.netchemistryviews.orgresearchgate.net In the context of HDI production, CO2 can be indirectly utilized to synthesize the precursor, hexamethylene-1,6-dicarbamate (HDC). researchgate.net This involves reacting amines with CO2 to form carbamic acid intermediates, which are then converted to carbamates. chemistryviews.org

Several methods have been explored for the synthesis of carbamates from amines and CO2, including reactions with dimethyl carbonate. dntb.gov.ua The synthesis of N-substituted carbamates, which are precursors to isocyanates, has been achieved through heterogeneous catalysis, providing a cheaper and more environmentally friendly route. ionike.com

Catalytic Systems for Hexamethylene-1,6-Dicarbamate Thermal Decomposition

The development of efficient catalysts is crucial for the economic viability of the carbamate decomposition route to HDI. A variety of catalysts have been investigated to improve the conversion of HDC and the selectivity to HDI.

Catalyst Performance in HDC Decomposition

Catalyst HDC Conversion (%) HDI Selectivity (%) Reaction Time (h) Reference
Zn-2Co/ZSM-5 100 91.2 2.5 rhhz.net
Co3O4/ZSM-525(PEG) 100 92.8 2.5 researchgate.net
ZSM-5 89.2 49.0 - rhhz.net

Bimetallic catalysts, such as Zn-Co supported on ZSM-5, have shown excellent performance due to a synergistic effect between the metals, which provides a suitable balance of acidic sites. rhhz.net For instance, a Zn-2Co/ZSM-5 catalyst achieved 100% HDC conversion with 91.2% HDI selectivity in 2.5 hours. rhhz.net Another study reported a 92.8% yield of HDI using a Co3O4/ZSM-5 catalyst under optimized conditions. researchgate.net The reusability of these catalysts is also a key advantage, allowing for more cost-effective and sustainable production. researchgate.net

Bio-Based this compound Synthesis

The drive towards a circular economy and sustainable manufacturing has spurred significant interest in producing HDI from renewable resources. mdpi.com This approach aims to reduce the carbon footprint associated with traditional petrochemical-based production and mitigate reliance on finite fossil fuels. rsc.orgnih.gov

Utilization of Renewable Feedstocks and Platform Molecules

The synthesis of bio-based HDI often begins with platform molecules derived from biomass. rsc.org Lignocellulosic biomass, being abundant and not in competition with food sources, is a particularly promising feedstock. rsc.org Through various chemical and biological transformations, this biomass can be converted into valuable chemical intermediates.

One notable pathway involves the use of 5-hydroxymethylfurfural (B1680220) (5-HMF), a versatile platform chemical derivable from sugars. rsc.org A proposed green synthesis route uses 5-HMF as a starting material to produce HDI via several intermediates, including 2,5-bis(aminomethyl)furan (B21128) (BAF), methyl furan-2,5-dimethylene dicarbamate (FDC), and hexamethylene-1,6-dicarbamate (HDC). rsc.org This method circumvents the use of highly toxic phosgene, a key component in conventional HDI production. rsc.org

Another approach leverages fatty acids obtained from vegetable oils. rsc.org For instance, an aliphatic diisocyanate has been developed from palm oil. rsc.org Additionally, isosorbide, a derivative of glucose, is being explored as a sustainable monomer for polymer production. pcimag.com

The following table summarizes key renewable feedstocks and the platform molecules derived from them for bio-based HDI synthesis.

Renewable FeedstockPlatform Molecule/IntermediateResulting Bio-based Component
Sugars (e.g., from corn starch)5-Hydroxymethylfurfural (5-HMF)Hexamethylene-1,6-dicarbamate (HDC)
Lignocellulosic BiomassVarious sugars, Lignin (B12514952)Bio-polyols, Bio-based chemicals
Vegetable Oils (e.g., Palm Oil, Castor Oil)Fatty Acids, Ricinoleic AcidAliphatic Diisocyanates, Bio-polyols
Plant StarchesGlucose -> Sorbitol -> IsosorbideIsosorbide-based polyols
Enzymatic and Biocatalytic Synthesis Pathways

While direct enzymatic synthesis of HDI is not yet a widely established industrial process, research into biocatalysis for producing polyurethane precursors is ongoing. The focus has largely been on the synthesis of bio-based polyols, which are then reacted with isocyanates. mdpi.com Enzymes offer the potential for highly selective reactions under mild conditions, reducing energy consumption and by-product formation.

The development of biocatalytic routes for the entire HDI synthesis pathway remains a complex challenge. However, the principles of green chemistry are driving innovation in this area, with the ultimate goal of creating fully bio-based and enzymatically produced polyurethanes.

Novel Catalytic Systems in this compound Production

Catalysis is fundamental to both traditional and emerging HDI production methods. The development of novel catalysts is aimed at increasing reaction rates, improving selectivity, and enabling more sustainable manufacturing processes.

Organometallic Catalysis for Diisocyanate Formation

Organometallic compounds are widely used as catalysts in polyurethane chemistry, facilitating the reaction between isocyanates and polyols. poliuretanos.com.br While much of the literature focuses on their role in polymerization, they are also relevant to the synthesis of isocyanate precursors.

In non-phosgene routes, such as the thermal decomposition of carbamates, organometallic catalysts play a crucial role. acs.org For instance, compounds of tin, antimony, and zirconium have been investigated for the catalytic decomposition of aryl-carbamates to produce isocyanates. google.com These catalysts can offer high selectivity but may present challenges in separation from the final product. google.com Research has also explored the use of bismuth, aluminum, and zirconium compounds as less toxic alternatives to traditional organotin catalysts. reaxis.comresearchgate.net

The table below provides examples of organometallic catalysts and their applications in isocyanate-related synthesis.

Catalyst TypeSpecific ExamplesApplication
Organotin CompoundsDibutyltin dilaurate (DBTL), Stannous octoatePolyurethane formation, Isocyanate prepolymer synthesis
Bismuth CompoundsBismuth(III) tris(2-ethylhexanoate), Bismuth neodecanoatePolyurethane formation, Alternatives to organotin catalysts
Zirconium CompoundsZirconium(IV) propoxide, Zirconium acetylacetonateIsocyanate prepolymer synthesis, Polyurethane formation
Iron CompoundsIron(III) acetate (B1210297)Isocyanate prepolymer synthesis

Heterogeneous Catalysis for Sustainable this compound Manufacturing

Heterogeneous catalysts are gaining prominence in HDI synthesis due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. mdpi.com This is particularly advantageous in continuous manufacturing processes.

In the context of phosgene-free HDI synthesis, heterogeneous catalysts are key for the thermal decomposition of hexamethylene-1,6-dicarbamate (HDC). researchgate.netcip.com.cn For example, a Co₃O₄/ZSM-5 catalyst has been shown to be effective for this conversion, achieving high yields of HDI. researchgate.netcip.com.cn The catalyst's performance was linked to its surface properties, including the content of Co³⁺ and surface lattice oxygen. cip.com.cn

Another studied system is zinc-incorporated berlinite (B1174126) (ZnAlPO₄), which has demonstrated good stability and reusability for the decomposition of dimethylhexane-1,6-dicarbamate (HDU) to HDI. nih.gov Research has also investigated the use of various metal oxides supported on materials like ZSM-5 and natural or synthetic silicates. google.comresearchgate.net

Purification and Isolation Techniques for Research-Grade this compound

Achieving the high purity required for research-grade HDI necessitates advanced purification and isolation methods. These techniques are designed to remove unreacted starting materials, by-products, and catalyst residues.

Commonly, the purification process involves several steps, starting with the removal of excess phosgene (in traditional synthesis) and solvent. justia.com Distillation is a primary method for separating HDI from the reaction mixture. orgsyn.org Fractional distillation under reduced pressure is employed to isolate HDI, which has a boiling point of 120–125°C at 10 mm Hg. orgsyn.org

For removing residual monomeric diisocyanates from prepolymers or oligomers, thin-film evaporation is a preferred technique. justia.comgoogle.com This method is effective in separating the volatile monomer from the less volatile, higher molecular weight products. justia.com A wiped-film still or molecular still can be used to reduce the free HDI content to very low levels, often below 0.5%. google.com

In cases where the product contains chlorine impurities, treatment with anhydrous calcium oxide followed by redistillation can be effective. orgsyn.org For analytical purposes and the preparation of pure standards, high-performance liquid chromatography (HPLC) is utilized, sometimes in a preparative mode to isolate specific components. osha.gov

The selection of purification techniques depends on the initial purity of the crude product and the final purity requirements. A combination of distillation, evaporation, and sometimes chemical treatment or chromatographic methods is often necessary to obtain research-grade HDI.

Mechanistic and Kinetic Investigations of Hexamethylene Diisocyanate Reactivity

Isocyanate Group Reaction Mechanisms

The reactivity of hexamethylene diisocyanate (HDI) is fundamentally governed by the chemistry of its two isocyanate (–N=C=O) functional groups. The carbon atom within this group is bonded to two highly electronegative atoms, nitrogen and oxygen, which makes it electron-deficient and thus highly electrophilic. crowdchem.net This electronic arrangement renders the isocyanate group susceptible to attack by a wide range of nucleophiles. crowdchem.netwikipedia.org

Nucleophilic Addition Reactions of the Isocyanate Functionality

The characteristic reaction of the isocyanate functionality is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbon atom of the –N=C=O group. crowdchem.netvaia.com The reaction generally proceeds through a multi-step mechanism:

Nucleophilic Attack: An electron-rich species (the nucleophile) attacks the electron-deficient carbon atom of the isocyanate group. vaia.com This initial attack breaks the pi bond between the carbon and nitrogen atoms.

Intermediate Formation: A transient, unstable tetrahedral intermediate is formed. vaia.com

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate group, resulting in a more stable product. vaia.com

This addition reaction is the basis for the formation of polyurethanes, where the nucleophile is typically an alcohol. wikipedia.orgkuleuven.be The general reaction between an isocyanate and an alcohol to form a urethane (B1682113) (carbamate) linkage can be represented as:

ROH + R'NCO → ROC(O)N(H)R' wikipedia.org

This compound Reactivity with Active Hydrogen Compounds

This compound, as an aliphatic diisocyanate, readily reacts with compounds containing active hydrogen atoms. These include alcohols, primary and secondary amines, and water. wikipedia.orgca.gov The reaction with an alcohol yields a urethane, while the reaction with an amine produces a urea (B33335) linkage. wikipedia.org

The reactivity of HDI is generally lower than that of aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) or diphenylmethane (B89790) diisocyanate (MDI). ca.govcdc.gov This difference is attributed to the electron-withdrawing effect of the aromatic ring in aromatic isocyanates, which increases the electrophilicity of the isocyanate carbon atom and thus accelerates the reaction. ca.gov In contrast, the aliphatic chain in HDI has a less pronounced electronic effect.

Kinetic studies have systematically evaluated the reactivity of various aliphatic diisocyanates. The rate of reaction is influenced by the molecular structure of both the diisocyanate and the active hydrogen compound. For instance, primary alcohols are generally more reactive than secondary alcohols. ugent.be

Table 1: Comparative Reactivity of Aliphatic Diisocyanates with Butan-1-ol This table presents pseudo first-order rate coefficients for the reaction of different diisocyanates, highlighting the relative reactivity under specific conditions.

Diisocyanate Reactivity Order Catalyst Temperature
This compound (HDI) Highest Uncatalyzed 50-80 °C
Isophorone (B1672270) Diisocyanate (IPDI) Intermediate Uncatalyzed 50-80 °C
4,4′-Dicyclohexyl-methane-diisocyanate (HMDI) Lowest Uncatalyzed 50-80 °C

Data sourced from kinetic studies on urethane forming reactions. rsc.org

Oligomerization and Cyclotrimerization of this compound

Beyond reacting with external nucleophiles, HDI molecules can react with each other in self-polymerization reactions, leading to the formation of oligomers. sci-hub.stacs.org These reactions, which include dimerization and trimerization, are crucial in industrial applications for producing polyisocyanates with low volatility and specific properties. sci-hub.stsemanticscholar.org

Dimerization Pathways and Reaction Control

The dimerization of diisocyanates results in the formation of a four-membered ring structure known as a uretdione (or uretidinedione). sci-hub.st While aromatic diisocyanates can dimerize slowly without a catalyst, the dimerization of aliphatic isocyanates like HDI typically requires a catalyst to proceed. sci-hub.stmdpi.com This reaction is often reversible, particularly at elevated temperatures. mdpi.com The control of the dimerization reaction is essential to manage product properties and reactivity. Catalysts, such as phosphines, are employed to facilitate the reaction under controlled conditions. sci-hub.st

Isocyanurate Trimer Formation Mechanisms

The cyclotrimerization of three HDI molecules is a commercially significant reaction that produces a highly stable, six-membered heterocyclic structure known as an isocyanurate. sci-hub.st This trimerization process enhances thermal stability and is a key method for creating crosslinking agents used in high-performance coatings. sci-hub.st The reaction is exclusively catalytic, with common catalysts including tertiary amines, phosphines, and various metal carboxylates. sci-hub.st The resulting product is typically not a single compound but a mixture of the primary isocyanurate trimer along with higher-molecular-weight oligomers such as pentamers and heptamers. sci-hub.stacs.org

Detailed mechanistic studies, including those using Density Functional Theory (DFT), have elucidated the pathway for HDI cyclotrimerization. acs.org A two-step reaction mechanism is proposed as the more energetically favorable route compared to a single-step concerted reaction of three monomers. mdpi.comacs.org

The proposed two-step mechanism involves:

Dimer Formation: Initially, two HDI monomers react to form a four-membered ring dimer intermediate. acs.org This step has a significant energy barrier.

Trimer Formation: The dimer intermediate then reacts with a third HDI monomer. This subsequent reaction proceeds through a six-membered ring transition state to form the final isocyanurate product. acs.org

Computational studies have quantified the energy barriers for these steps, providing insight into the reaction kinetics. acs.org

Table 2: Calculated Reaction Energy Barriers for HDI Cyclotrimerization This table shows the energy barriers for the proposed two-step mechanism of HDI trimer formation in the gas phase, as determined by DFT calculations.

Reaction Step Description Reaction Energy Barrier (kJ/mol)
Step 1 Formation of the quaternary ring dimer from two HDI monomers. 126.3
Step 2 Reaction of the dimer with a third HDI monomer to form the isocyanurate trimer. 149.9

Data sourced from DFT calculations on the HDI trimerization mechanism. acs.org

Higher Oligomerization Trends and Structural Characterization

Beyond the initial formation of dimers and trimers, this compound (HDI) can undergo further oligomerization to form higher molecular weight structures, including pentamers, heptamers, and even larger oligomers. sci-hub.st This self-polymerization is a key aspect of its chemistry, particularly in the production of polyisocyanates used in various applications like coatings and adhesives. sci-hub.stsemanticscholar.org The resulting product of such oligomerization is typically a mixture of different oligomers rather than a single species. sci-hub.st

The trimerization of HDI to form an isocyanurate ring is a common and desirable reaction, but it is often accompanied by the formation of these higher oligomers. sci-hub.st The proposed mechanism for this process involves the initial formation of a trimer, which can then react with additional HDI monomers to form pentamers, heptamers, and so on. sci-hub.st Each of these oligomers contains a different number of free NCO groups. sci-hub.st For example, a pentamer contains four free NCO groups, and a heptamer contains five. sci-hub.st

The distribution of these oligomers is influenced by reaction conditions such as time and temperature. In a study using tri-n-butylphosphine (TBP) as a catalyst, the content of the HDI trimer reached its maximum after about 2 hours of reaction time. sci-hub.st After this point, the trimer content began to decrease as the amounts of pentamer and heptamer increased. sci-hub.st With even longer reaction times (after 6 hours), higher-molecular-weight oligomers (composed of more than 7 HDI units) started to accumulate. sci-hub.st This indicates that the formation of higher oligomers occurs sequentially, with the initial products serving as building blocks for larger structures.

The formation of these higher oligomers has a significant impact on the physical properties of the resulting polyisocyanate mixture, most notably its viscosity. sci-hub.st An increase in the content of higher-molecular-weight oligomers leads to a higher viscosity of the product. sci-hub.st Therefore, controlling the oligomerization process is crucial for obtaining polyisocyanates with desired properties for specific applications.

Structural characterization of these oligomers is typically achieved through a combination of analytical techniques. Gel permeation chromatography (GPC) is used to determine the molecular weight distribution of the polyisocyanate product. sci-hub.st Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify the chemical structures present, such as the isocyanurate rings and the aliphatic hexamethylene chains. sci-hub.stacs.org Mass spectrometry (MS) is also a powerful tool for confirming the structures of the various oligomers present in the mixture. sci-hub.st

Recent research has also explored the formation of other types of oligomeric structures, such as those containing iminooxadiazinedione rings, in addition to the more common uretdiones and isocyanurates. acs.org The formation of these different structural types, and even hybrid oligomers containing more than one type of linkage, is dependent on factors like the diisocyanate chain length, reaction conditions, and the specific catalyst used. acs.org

Table 2: Oligomerization Products of this compound

Oligomer Number of HDI Monomer Units Number of Free NCO Groups
Dimer 2 Varies by structure (e.g., Uretdione)
Trimer 3 3
Pentamer 5 4
Heptamer 7 5
Higher Oligomers >7 >5

Polymerization Kinetics and Thermodynamics of this compound Reactions

The study of polymerization kinetics and thermodynamics for reactions involving this compound (HDI) is crucial for understanding and controlling the synthesis of polyurethanes. These investigations provide insights into reaction rates, mechanisms, and the influence of various parameters on the final polymer properties.

Reaction Orders and Rate Laws in Polyurethane Synthesis

The reaction between isocyanates and alcohols to form urethanes generally follows second-order kinetics. allenpress.comresearchgate.net However, the specific reaction order can be influenced by several factors, including the presence of catalysts and the catalytic effect of the urethane groups formed during the reaction. allenpress.com For instance, the uncatalyzed reaction of HDI with a hydroxyl-containing component derived from linseed oil and glycerol (B35011) was found to follow a second-order rate law. allenpress.com When a catalyst was introduced, the reaction order shifted to first order. allenpress.com

Influence of Temperature, Solvent, and Catalyst on Reaction Rates

Temperature has a significant effect on the reaction rates of HDI. As expected from the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. researchgate.net The activation energy for polyurethane formation involving HDI is typically in the range of 40-90 kJ/mol. researchgate.net For the reaction of HDI with a poly(carbonate-co-ester)diol, the activation energy was determined to be around 45 kJ/mol. researchgate.net The enthalpy of reaction for polyurethane synthesis is moderately exothermic, generally falling between -40 and -80 kJ/mol. researchgate.net

Solvents can also influence the reaction kinetics. allenpress.com The choice of solvent can affect the solubility of the reactants and the transition state, thereby altering the reaction rate. The reaction of HDI with butan-1-ol in a toluene solution has been systematically studied to determine kinetic parameters. rsc.org

Diffusion-Controlled Processes in Bulk Polymerization

In bulk polymerization, where the reaction is carried out without a solvent, the viscosity of the reaction medium increases significantly as the polymerization progresses. allenpress.com At high conversions, the reaction can become diffusion-controlled, meaning the rate is limited by the diffusion of the reactive species rather than their intrinsic chemical reactivity. allenpress.comresearchgate.netresearchgate.net This is because the high viscosity and limited availability of functional groups hinder the ability of reactants to encounter each other. allenpress.com

The transition from a chemically controlled to a diffusion-controlled regime is often marked by a change in the reaction kinetics. allenpress.com For example, in the bulk polymerization of hydroxyl-terminated polybutadiene (B167195) with diisocyanates, a distinct break in the plot of ln(viscosity) versus reaction time was observed, indicating a change in the rate-determining step. allenpress.com The buildup of viscosity is a critical factor in bulk polymerization, and at high conversions, the process is more viscosity-controlled than temperature-controlled. allenpress.com

Table 3: Kinetic and Thermodynamic Parameters for HDI Reactions

System Activation Energy (Ea) Enthalpy of Reaction (ΔH) Key Kinetic Features
HDI / Poly(carbonate-co-ester)diol (uncatalyzed) ~45 kJ/mol researchgate.net - Follows autocatalytic model. researchgate.netehu.escapes.gov.br
General Polyurethane Synthesis 40-90 kJ/mol researchgate.net -40 to -80 kJ/mol researchgate.net Generally second-order, can be altered by catalysts. allenpress.com
HDI / Acrylic Polyol (uncatalyzed) - - Second-order kinetics (first order in NCO and OH). researchgate.net
HDI / Acrylic Polyol (DBTDL catalyzed) - - Complex kinetics, 0.5 order in OH and DBTDL. researchgate.net
Bulk Polymerization - - Becomes diffusion-controlled at high conversions due to increased viscosity. allenpress.comresearchgate.net

Hydrolysis and Side Reactions of this compound

This compound (HDI) is a highly reactive compound, and its isocyanate groups can undergo reactions with various nucleophiles, not just the intended alcohols in polyurethane synthesis. Water is a particularly important reactant, leading to hydrolysis and subsequent side reactions that can significantly impact the final product.

When HDI reacts with water, the isocyanate groups are hydrolyzed to form an unstable carbamic acid, which then decomposes to yield a primary amine (1,6-hexamethylene diamine, HDA) and carbon dioxide. nih.govoecd.orgresearchgate.net This hydrolysis reaction is typically rapid; in one study, 90% of HDI was hydrolyzed within 30 minutes in water at 20°C. oecd.org

The formation of HDA introduces a new reactive species into the system. The amino groups of HDA are highly nucleophilic and can react with the remaining isocyanate groups of HDI. This reaction between an isocyanate and an amine forms a urea linkage. nih.govsemanticscholar.org This process can continue, leading to the formation of oligoureas and, eventually, high molecular weight polyurea compounds. nih.govoecd.org This sequence of hydrolysis followed by amine-isocyanate reaction represents a significant side reaction pathway in systems where HDI is exposed to moisture. nih.gov

A partial scheme of these reactions is as follows:

Hydrolysis: OCN-(CH₂)₆-NCO + 2H₂O → H₂N-(CH₂)₆-NH₂ (HDA) + 2CO₂

Urea Formation: OCN-(CH₂)₆-NCO + H₂N-(CH₂)₆-NH₂ → OCN-(CH₂)₆-NH-CO-NH-(CH₂)₆-NH₂

Polyurea Formation: Further reaction of the product from step 2 with more HDI or HDA leads to the formation of polyurea chains. nih.gov

Beyond reacting with water and the resulting amines, isocyanates can also react with other functional groups that may be present or formed during the reaction. For example, the isocyanate group can react with a carbamate (B1207046) group to produce an allophanate, or with a urea group to form a biuret (B89757). nih.gov Isocyanates can also react with themselves to form dimers (uretdiones) and trimers (isocyanurates), especially in the presence of certain catalysts. mdpi.com These self-reactions are often used intentionally to create polyisocyanates with reduced volatility and specific properties. semanticscholar.org

These side reactions are generally undesirable in polyurethane synthesis as they can lead to the formation of insoluble polyurea precipitates, increase the viscosity of the system unexpectedly, and alter the final properties of the polymer. oecd.org The formation of CO₂ during hydrolysis can also lead to foaming, which may or may not be desirable depending on the application. Therefore, controlling the moisture content in HDI-based reaction systems is critical for achieving the desired product and properties.

Table 4: Common Side Reactions of this compound

Reactant Product Linkage/Compound Significance
Water 1,6-Hexamethylene diamine (HDA) + CO₂ Primary hydrolysis product, introduces reactive amine groups. nih.govoecd.org
Amine (e.g., HDA) Urea Leads to the formation of polyurea byproducts. nih.govsemanticscholar.org
Carbamate Allophanate A potential cross-linking reaction. nih.gov
Urea Biuret Another potential cross-linking reaction. nih.gov
Isocyanate (self-reaction) Uretdione (dimer), Isocyanurate (trimer) Can be a desired reaction to form polyisocyanates or an unwanted side reaction. mdpi.com

Formation of Urea and Polyurea Derivatives

The reaction of this compound (HDI) to form urea and its polymeric derivatives is a multifaceted process initiated by the interaction of the isocyanate group with a nucleophile, typically an amine or water. The synthesis of polyurea from the reaction of a diisocyanate with a primary diamine is known for its extremely rapid, often exothermic, reaction kinetics at room temperature. mdpi.com

However, a common and industrially relevant pathway involves the reaction of HDI with water. mdpi.com This process begins with the nucleophilic attack of water on the electrophilic carbon of the isocyanate group (–N=C=O). This initial reaction forms an unstable carbamic acid intermediate. cdc.govencyclopedia.pubnih.gov This carbamic acid readily decomposes, releasing carbon dioxide and yielding a primary amine, 1,6-diaminohexane (HDA). mdpi.comcdc.govencyclopedia.pubnih.gov

The newly formed primary amine is highly reactive toward the remaining isocyanate groups. It rapidly attacks another HDI molecule, leading to the formation of a urea linkage. cdc.govencyclopedia.pub This step-growth polymerization process continues, with the diamine acting as a chain extender, reacting with diisocyanate molecules to build linear polyurea chains. oecd.orgalipa.org

Under conditions with an excess of HDI or at elevated temperatures (100–150 °C), further reactions can occur. The urea groups themselves, acting as N-based nucleophiles, can react with unreacted isocyanate groups. encyclopedia.pub This secondary reaction results in the formation of biuret structures, which introduce branching and act as a crosslinking mechanism for the polyurea network. encyclopedia.pub Research has shown that the water-diisocyanate pathway can lead to highly nonlinear and crosslinked polymers, with significant formation of both biuret and more complex tertiary oligo-uret structures. mdpi.com

In physiological solutions, it has been demonstrated that partially hydrolyzed HDI can compete with other molecules as a reaction target for unreacted isocyanate groups, leading to the formation of polymers. nih.gov Using liquid chromatography-mass spectrometry (LC-MS), researchers have identified dimers and trimers of partially hydrolyzed HDI, confirming the formation of ureas and oligoureas under these conditions. nih.gov

Summary of Key Reactions in Urea/Polyurea Formation from HDI
Reaction StepReactantsIntermediate/ProductSignificance
1. Hydrolysis (Initial)This compound (HDI) + WaterCarbamic Acid (unstable)Initiates the reaction pathway in the absence of primary amines. cdc.govencyclopedia.pub
2. DecompositionCarbamic Acid1,6-Diaminohexane (HDA) + Carbon DioxideGenerates the reactive amine for polymerization. mdpi.comcdc.gov
3. Urea Formation1,6-Diaminohexane (HDA) + this compound (HDI)Urea LinkagePrimary chain-building reaction for polyurea. mdpi.comencyclopedia.pub
4. CrosslinkingUrea + this compound (HDI)Biuret StructureCreates a branched or crosslinked polymer network, typically at higher temperatures. encyclopedia.pub

Impact of Reaction Conditions on Hydrolysis Pathways

The hydrolysis of this compound is highly sensitive to various reaction conditions, which dictate the rate of reaction and the nature of the resulting products. Key factors influencing the hydrolysis pathways include catalysts, temperature, initial concentration, and pH.

Catalysis: Without a catalyst, the hydrolysis of HDI in water is a very slow process. cdc.govnih.gov For instance, at 30°C and pH 7.4, less than 1% of HDI vapor hydrolyzes in 10 minutes. cdc.gov However, the reaction is markedly catalyzed by certain buffers. Simple carboxylic acids and particularly bicarbonate buffers significantly accelerate the hydrolysis of HDI to 1,6-diaminohexane. cdc.govnih.gov A 20 mM bicarbonate buffer has been identified as an optimal catalyst, achieving 95% hydrolysis in 10 minutes under similar conditions. cdc.gov The catalytic efficiency of various acids increases in the order: formic acid, oxalic acid, acetic acid, lactic acid, citric acid, and carbonic acid. nih.gov In contrast, phosphate, glycine, and glutamate (B1630785) show no catalytic activity. nih.gov Certain zirconium-based catalysts have been shown to selectively accelerate the reaction of isocyanates with polyols over the reaction with water. pcimag.com

Temperature: Temperature has a strong influence on the rate of hydrolysis. An increase in temperature generally leads to a faster reaction rate. oecd.orgrubber.or.kr In one study, the decomposition of a polyurethane based on HDI in subcritical water was observed to occur at a specific temperature range of 218-220°C, at which point the polymer hydrolyzed completely within 5 minutes. rubber.or.kr Studies on peptide hydrolysis have shown that the rate increases exponentially with temperature. nih.gov While specific activation energy for HDI hydrolysis is not detailed in the provided sources, the general principle of increased reaction rates with higher temperatures applies. rubber.or.krresearchgate.netnih.gov

Concentration: The initial concentration of HDI can affect the hydrolysis rate. In a study on the stability of HDI in drinking water at 20°C, a 90% reduction of HDI was achieved in 30 minutes with an initial concentration of 200 mg/L, while it took 50 minutes to reach the same reduction with an initial concentration of 2 mg/L. alipa.org This suggests that the half-life, which varied between 5 and 10 minutes, is dependent on the initial concentration. alipa.org

pH: The pH of the aqueous environment plays a crucial role. The hydrolysis of isocyanates is catalyzed by bases (OH⁻ ions). acs.org The rate of hydrolysis increases with rising pH. acs.org Conversely, the reaction is slowest near a neutral pH of 7. europa.eu Under acidic or basic conditions, the formation of the diamine is favored. cdc.gov

Other Factors:

Pressure: In the hydrolysis of HDI-based polyurethane in subcritical water, pressure in the range of 70-250 bar was found to have no significant effect on the decomposition behavior. rubber.or.kr

Physical State: HDI is essentially insoluble in water and initially forms oily droplets. oecd.orgalipa.org This two-phase reaction can lead to the formation of a water-insoluble polyurea crust, which may encapsulate unreacted HDI and slow down further hydrolysis. cdc.govalipa.org

Impact of Reaction Conditions on HDI Hydrolysis
ConditionEffectDetailed Findings
Catalyst Significantly increases hydrolysis rateBicarbonate buffer is a highly effective catalyst (95% hydrolysis in 10 min). cdc.govnih.gov Carboxylic acids also catalyze the reaction. nih.gov
Temperature Increases hydrolysis rateRate is dependent on temperature. oecd.org Complete hydrolysis of HDI-based PU occurs within 5 min at 218-220°C. rubber.or.kr
Concentration Affects reaction timeHigher initial HDI concentration leads to a shorter time for 90% reduction. alipa.org
pH Influences rate and product formationHydrolysis is base-catalyzed and faster at higher pH. acs.org Reaction is slowest near pH 7. europa.eu Diamine formation is favored in acidic or basic conditions. cdc.gov
Pressure No significant effect (in tested range)In PU hydrolysis, pressure between 70-250 bar did not alter decomposition. rubber.or.kr

Polymer Science and Advanced Material Engineering with Hexamethylene Diisocyanate

Hexamethylene diisocyanate (HDI) is a key aliphatic diisocyanate (ADI) monomer used extensively in the production of high-performance polyurethane and polyurea polymers. imarcgroup.comhdinresearch.com Its linear and symmetrical structure, containing six methylene (B1212753) units, imparts a unique combination of flexibility and durability to the resulting polymers, making it a preferred choice for applications demanding superior weatherability, chemical resistance, and mechanical robustness. imarcgroup.comsci-hub.se

Synthesis of this compound-Based Elastomers and Thermosets

HDI is a fundamental component in the synthesis of high-performance elastomers and thermosets. These materials are valued for their excellent elasticity, durability, and resistance to environmental degradation. sci-hub.senih.gov

Elastomers: HDI-based polyurethane elastomers are segmented polymers consisting of alternating soft and hard segments. The soft segments are typically derived from long-chain polyols like poly(tetramethylene glycol) (PTMG) or polyester (B1180765) polyols, which impart flexibility and elasticity. sci-hub.senih.gov The hard segments are formed from the reaction of HDI with a short-chain diol chain extender, such as 1,4-butanediol (B3395766) (BDO). mdpi.com The distinct properties of these elastomers arise from microphase separation, where the hard segments aggregate into rigid domains that act as physical crosslinks within the flexible soft segment matrix. sci-hub.sescirp.org The synthesis can be carried out via one-shot or prepolymer methods, with the latter often used to create materials with more uniform properties. google.comgoogle.com Research has shown that elastomers synthesized from HDI can exhibit high tensile strength and elongation at break, with some biocompatible formulations reaching elongations of up to 1600%. nih.gov

Thermosets: Thermosetting polyurethanes based on HDI are created by forming a densely crosslinked network. This is achieved by using polyols with a functionality greater than two or by employing HDI derivatives like its trimer (isocyanurate) or biuret (B89757). imist.mapaint.org These thermosets are known for their high hardness, thermal stability, and chemical resistance. imist.mascirp.org For example, crosslinking acrylic polyols with HDI isocyanurate produces tough and durable polyurethane coatings. imist.mapaint.org The properties of the final thermoset can be tailored by adjusting the crosslink density; a higher density generally results in a harder, more rigid material with enhanced solvent resistance. imist.ma

Structure-Property Relationships in this compound-Based Polymers

The performance of polymers derived from this compound (HDI) is intrinsically linked to their molecular structure. The linear and flexible nature of the HDI molecule, combined with its ability to form strong hydrogen bonds, dictates the macroscopic properties of the resulting polyurethanes and polyureas. sci-hub.semdpi.com

Influence of this compound Structure on Polymer Flexibility and Durability

The structure of HDI plays a crucial role in determining the balance between flexibility and durability in the polymers it forms. sci-hub.sehashnode.dev Its linear aliphatic chain of six carbon atoms provides a significant degree of rotational freedom, contributing to the flexibility of the polymer backbone. mdpi.commdpi.com This inherent flexibility is a key factor in the high elongation and elastomeric properties observed in many HDI-based materials. sci-hub.senih.gov

In segmented polyurethanes, the symmetrical structure of HDI allows for the formation of well-ordered hard segments through strong hydrogen bonding between the N-H and C=O groups of the urethane (B1682113) linkages. scirp.org This ordering leads to effective microphase separation, where the hard segments aggregate into rigid domains that act as physical crosslinks, reinforcing the soft, flexible polyol matrix. sci-hub.senih.gov This morphology is responsible for the excellent tensile strength and durability of HDI-based elastomers. sci-hub.semdpi.com Compared to polyurethanes made with asymmetrical cycloaliphatic isocyanates like isophorone (B1672270) diisocyanate (IPDI), HDI-based polymers often exhibit a higher degree of crystallinity in their hard segments, leading to higher modulus and hardness. mdpi.comscirp.org

The durability of HDI-based polymers is also a direct result of the stable urethane linkages formed during polymerization. The absence of aromatic rings in the HDI structure is a primary reason for its exceptional resistance to UV degradation and weathering, as it lacks the chromophores that lead to yellowing in aromatic polyurethanes. hashnode.devmarketpublishers.com This makes HDI-based materials highly durable for outdoor applications. hashnode.devdatainsightsmarket.com

Table 1: Mechanical Properties of Various HDI-Based Polyurethane Elastomers This table presents a compilation of research findings on the mechanical properties of polyurethane elastomers synthesized using this compound (HDI) with different polyols and chain extenders. The data illustrates the influence of the co-reactants on the final polymer characteristics.

PolyolChain ExtenderTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Hardness (Shore A)Reference
Poly(tetramethylene glycol)Isosorbide181600-- nih.gov
Poly(caprolactone) triolGlycerol (B35011)3.6425.41.6- nih.gov
Poly(propylene glycol)----- tandfonline.com
Castor Oil----- primescholars.com
Polycarbonate diol1,4-butanediol---~45 (Shore D) nih.gov
Polyester1,6-hexanediolLowVery HighLowLow paint.org
Polyester1,4-cyclohexanedimethanolHigh-HighHigh paint.org

Interactive Data Table

Generated html

Chemical Resistance and Environmental Stability of this compound-Containing Materials

Materials derived from this compound (HDI) are renowned for their excellent chemical resistance and environmental stability, properties that are directly attributable to HDI's aliphatic chemical structure. imarcgroup.comhashnode.devmarketresearchintellect.com

The robust urethane linkages formed from the reaction of HDI are stable and resistant to attack by a wide range of chemicals, oils, and solvents. marketresearchintellect.comjchps.com The crosslinked nature of many HDI-based thermosets further enhances this resistance by creating a dense, impermeable network that hinders the penetration of chemical agents. imist.ma This makes HDI-based coatings and sealants highly suitable for industrial applications where exposure to harsh chemicals is common. imarcgroup.comhashnode.dev

The most significant advantage of HDI in terms of environmental stability is its resistance to ultraviolet (UV) radiation. hashnode.devdatainsightsmarket.com Unlike aromatic isocyanates, which contain benzene (B151609) rings that can be oxidized to form light-absorbing quinone-type structures, the aliphatic backbone of HDI is inherently stable to UV light. sci-hub.se This prevents the yellowing and degradation (such as loss of gloss and mechanical properties) that typically occur when aromatic polyurethane-based materials are exposed to sunlight. imist.ma This outstanding weather resistance makes HDI the preferred choice for high-performance exterior coatings on automobiles, aircraft, and buildings. hashnode.devmarketpublishers.comdatainsightsmarket.com

Table 2: Research Findings on the Properties of HDI-Based Polymers This table summarizes key findings from various research studies on the properties of polymers synthesized with this compound (HDI), highlighting its versatility.

Property InvestigatedKey FindingPolymer SystemReference
BiocompatibilityFilms showed no negative effect on cell attachment or proliferation.PU from HDI, PTMG, and isosorbide nih.gov
Thermal StabilitySymmetrical HDI leads to ordered hard segments and better microphase separation, improving thermal stability.PU from HDI and PTMG scirp.org
Self-HealingDiisocyanate structure significantly affects self-healing; bulky diisocyanates were more favorable than linear HDI in the studied polyureas.Polyurea from HDI and IPDI mdpi.com
DegradationBiodegradable PU films showed susceptibility to hydrolytic degradation.Crosslinked PU from HDI, PCL triol, glycerol nih.gov
CrystallinityHDI-based PU exhibits good crystallinity due to the good flexibility and molecular symmetry of HDI.Linear PU from HDI, PTMG, BDO mdpi.com
AdhesionHDI-based adhesives provide high bond strength and flexibility.HDI-based adhesives hdinresearch.com
UV ResistanceHDI-based coatings offer unmatched UV resistance and gloss retention.HDI-based coatings hdinresearch.comhashnode.dev

Interactive Data Table

Generated html

Thermal and Mechanical Performance of this compound-Derived Polymers

Polymers derived from this compound (HDI) exhibit a versatile range of thermal and mechanical properties, which are highly dependent on the specific co-monomers and the resulting polymer architecture. Generally, the incorporation of HDI, an aliphatic diisocyanate, into polyurethane (PU) structures imparts good thermal and hydrolytic stability, as well as resistance to UV degradation, preventing yellowing. scispace.com However, aliphatic diisocyanates like HDI are less reactive than their aromatic counterparts and often require catalysts for efficient polymerization. scispace.com

The thermal stability of HDI-based polyurethanes is a critical factor for their application in high-performance environments. primescholars.com Thermogravimetric analysis (TGA) of various polyurethanes shows that HDI-based systems have commendable thermal stability. rsc.orgmdpi.commdpi.com For instance, in an inert atmosphere, thermoplastic polyurethane elastomers (TPURs) based on HDI can be stable up to 280–282°C. researchgate.net The decomposition of these polymers typically occurs in multiple stages, starting with the dissociation of urethane linkages at temperatures around 200-350°C. researchgate.netscirp.org The addition of nanofillers, such as polyhedral oligomeric silsesquioxane (POSS), can enhance the thermal stability of HDI-based PUs by 5 to 15°C by promoting the formation of a silica-rich char residue that acts as a barrier. researchgate.net

The mechanical properties of HDI-derived polymers can be tailored over a wide spectrum, from soft and flexible elastomers to rigid and strong materials. mdpi.comnih.gov The structure of the diisocyanate plays a significant role in determining these properties. mdpi.com For example, polyurethanes based on HDI often exhibit a lower Young's modulus and higher elongation at break compared to those based on isophorone diisocyanate (IPDI). rsc.org However, they can demonstrate higher tensile strength than those derived from a mixture of MDI and a partially bio-based diisocyanate. rsc.org The mechanical behavior is also strongly influenced by the degree of microphase separation between the hard segments (derived from HDI and chain extenders) and the soft segments (polyols). bohrium.comnih.gov For instance, a nanophase-separated HDI-based thermoplastic elastomer can exhibit a clear rubber plateau with little temperature dependence on its mechanical properties between 0 and 50°C. bohrium.com

Interactive Table: Thermal and Mechanical Properties of HDI-Derived Polymers

Polymer SystemKey FindingsReference
HDI/PTMG/BDO PolyurethaneStable up to 280-282°C in an inert atmosphere. researchgate.net
HDI/POSS Nanohybrid PUAddition of 6-10% POSS improved thermal stability by 5-15°C. researchgate.net
HDI-based Thermoplastic ElastomerExhibited a clear rubber plateau and little temperature dependence on mechanical properties between 0 and 50°C. bohrium.com
HDI vs. IPDI-based PUHDI-based PUs showed lower Young's modulus and higher elongation at break. rsc.org
HDI/Isosorbide/PTMG PUAchieved high elasticity with a tensile strain of 1600% at 18 MPa tensile stress. nih.gov

This compound in Novel Polymer Architectures

This compound serves as a critical building block in the creation of innovative and complex polymer structures, moving beyond traditional linear chains. Its difunctional nature allows for its incorporation into dendritic, hyperbranched, and functionalized nanomaterial systems, leading to materials with unique properties and a wide array of potential applications.

Hyperbranched polymers represent a class of dendritic macromolecules characterized by a highly branched, tree-like structure. The synthesis of hyperbranched polyurethanes (HBPUs) often utilizes an ABx monomer approach, where 'A' and 'B' are functional groups that can react with each other. Due to the high reactivity of the isocyanate group (-NCO) with hydroxyl groups (-OH), it is often necessary to use a protected isocyanate monomer for the synthesis of HBPUs. researchgate.net

Carboxylated hyperbranched polyurethanes have been synthesized using a hyperbranched polyester, Boltorn® H40, and HDI. srce.hrsrce.hr The reactivity of the hyperbranched polyester with HDI was found to be lower than anticipated, which was attributed to the presence of less reactive hydroxyl groups within the linear repeating units of the polyester. srce.hrsrce.hr This can lead to gel formation at certain molar ratios of NCO to OH groups. srce.hrsrce.hr To overcome this, partially esterified hyperbranched polyesters with reduced hydroxyl functionality have been employed. srce.hr Blends of these HBPUs with linear polyurethanes have shown that increasing the HBPU content leads to a decrease in tensile strength and Young's modulus, while the elongation at break remains relatively constant. srce.hr This is explained by a looser chain packing due to the more open, tree-like architecture of the hyperbranched structures. srce.hr

The functionalization of nanomaterials with HDI is a key strategy to improve their dispersion in polymer matrices and to enhance the interfacial interactions, leading to composite materials with superior properties.

Graphene oxide (GO), with its abundance of oxygen-containing functional groups (hydroxyl, carboxyl, and epoxide), is an ideal candidate for chemical modification. nih.govmdpi.com Functionalization of GO with HDI is pursued to improve its solubility in non-polar and polar aprotic solvents, a significant hurdle for its application in various fields. nih.gove3s-conferences.orge3s-conferences.org The reaction between the isocyanate groups of HDI and the hydroxyl and carboxyl groups on the GO surface results in HDI-functionalized GO (HDI-GO). nih.govmdpi.com

This functionalization leads to a more hydrophobic material that can be readily suspended in solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and even non-polar solvents such as toluene (B28343). nih.gove3s-conferences.org The degree of functionalization can be controlled by the reaction conditions, and it influences the properties of the resulting material. nih.govmdpi.com An increase in the functionalization degree generally leads to an increase in the thickness of the GO flakes. nih.gov

Thermally, the covalent attachment of HDI significantly enhances the thermal stability of GO. nih.gov This improvement is attributed to the crosslinking between adjacent GO sheets. nih.gov When incorporated into polymer matrices like polyaniline (PANI) or poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), HDI-GO nanosheets act as effective nanofillers. mdpi.comnih.gov In PANI/HDI-GO nanocomposites, a homogeneous dispersion of the nanosheets and strong interactions (π-π stacking, H-bonding) lead to enhanced thermal stability and electrical conductivity with increasing nanofiller concentration. mdpi.com Similarly, PEDOT:PSS nanocomposites with HDI-GO show improved thermal stability and a good balance of stiffness, strength, and ductility. nih.gov

Interactive Table: Properties of HDI-Functionalized Graphene Oxide Nanocomposites

Nanocomposite SystemKey FindingsReference
PANI/HDI-GOHomogeneous dispersion, enhanced thermal stability, and electrical conductivity with increased HDI-GO content. mdpi.com
PEDOT:PSS/HDI-GOImproved thermal stability, good combination of stiffness, strength, and ductility. nih.gov
Neat HDI-GOIncreased thermal stability compared to pristine GO due to crosslinking. Improved dispersion in organic solvents. nih.gov

Similar to graphene, carbon nanotubes (CNTs) are often functionalized to improve their compatibility with polymer matrices and to facilitate efficient load transfer. nih.govmdpi.com Covalent functionalization of multi-walled carbon nanotubes (MWCNTs) with HDI can be achieved by reacting hydroxyl-functionalized MWCNTs with an excess of HDI. kstudy.com This process results in a higher surface isocyanate density compared to modification with aromatic isocyanates like MDI. kstudy.com

These isocyanate-functionalized CNTs can act as more than just reinforcing fillers; they can also participate in the polymerization process. For instance, in the anionic ring-opening polymerization of ε-caprolactam to form polyamide 6 (PA6), HDI-modified MWCNTs can act as a secondary activator. kstudy.com This leads to a more effective growth of PA6 chains from the CNT surface, resulting in stronger interactions between the polymer and the nanotubes. kstudy.com Consequently, nanocomposites with HDI-modified MWCNTs exhibit higher reinforcement and faster isothermal crystallization compared to those with MDI-modified MWCNTs. kstudy.com The improved dispersion and interfacial bonding achieved through HDI functionalization are crucial for enhancing the mechanical and thermal properties of the final composite material. mdpi.comrsc.orgsciopen.com

The modification of starch and other bio-polymers with HDI and its derivatives is an area of growing interest for developing more sustainable and biodegradable materials. ncsu.edu Native starch has limitations such as hydrophilicity, which can be addressed through chemical modification. mdpi.comscholarena.com

Starch-urethane polymers can be prepared by reacting starch with urethane and urea (B33335) derivatives of HDI. ncsu.edu This modification can impart hydrophobic properties to the starch. ncsu.edu The reaction between the hydroxyl groups of starch and the isocyanate functions of HDI can be confirmed by techniques like FTIR analysis. ncsu.edu

Research on thermoplastic starch (TPS) modified in-situ with diisocyanate derivatives has shown that the mechanical properties and water sensitivity of the resulting material can be significantly altered. ncsu.edu For example, the modification of pea starch and dextrin (B1630399) with isocyanate functional groups has been shown to reduce their hydrophilicity and improve their thermal stability. mdpi.com Similarly, modifying starch nanoparticles with HDI has been reported to increase the hydrophobicity of thin films and enhance their thermal and electrical conductivity. mdpi.com The crosslinking of starch with HDI derivatives can also be used to create materials with tailored properties for specific applications, such as biodegradable packaging. google.com

This compound-Functionalized Nanomaterials

Graphene and Graphene Oxide Functionalization

Self-Healing and Smart Materials Incorporating this compound Chemistry

The versatility of this compound (HDI) in polymer synthesis has led to its significant use in the development of advanced functional materials, particularly self-healing polymers and smart materials. These materials possess the ability to repair damage autonomously or in response to an external stimulus, or to change their properties in a controlled manner, respectively. The incorporation of HDI into polymer networks is crucial for creating robust yet dynamic structures that enable these advanced functionalities.

Self-Healing Materials Based on this compound

Self-healing polymers based on HDI can be broadly categorized into extrinsic and intrinsic systems. Extrinsic systems typically involve the encapsulation of a healing agent, such as HDI, which is released upon damage to react and repair the material. For instance, microcapsules containing HDI have been developed for use in smart coatings. ohiolink.edu When a crack propagates through the coating, the microcapsules rupture, releasing HDI which then reacts with atmospheric moisture to form polyurea, effectively sealing the crack. ohiolink.edu

Intrinsic self-healing materials, on the other hand, have an inherent ability to repair themselves, often through reversible chemical bonds within the polymer network. HDI is a key building block in many such systems due to the dynamic nature of the urethane and urea linkages it forms.

One approach involves the creation of thermoplastic polyurethanes with host-guest interactions. In one study, a self-healable thermoplastic polyurethane was prepared using HDI, tetraethylene glycol, and host-guest interactions between permethylated amino β-cyclodextrin and adamantane (B196018) amine. mdpi.com The resulting material exhibited high toughness and excellent self-healing capabilities, with a damaged sample recovering 87% of its initial properties after being heated at 80°C for just 7 minutes. mdpi.com A completely severed sample showed 80% recovery after 60 minutes at the same temperature. mdpi.com

Another strategy focuses on the development of vitrimers, a class of polymers that can change their topology through associative exchange reactions at elevated temperatures without compromising network integrity. mdpi.com HDI has been utilized in the synthesis of vitrimers from recycled polyurethane glycolysate, demonstrating a self-repair ability of 47.5%. nih.gov Bio-based poly(thiourethane) vitrimer-like materials have also been synthesized by reacting HDI with polyfunctional thiols derived from limonene (B3431351) and squalene. nih.gov These materials exhibited tunable stress relaxation and good self-healing efficiency. nih.gov

Furthermore, polyurethanes with inherent self-healing properties have been developed by designing specific polymer architectures. For example, zwitterionic polyurethanes synthesized from N-methyldiethanolamine, HDI, and 1,3-propanesultone demonstrate good self-healing properties in the presence of moisture, attributed to the spontaneous attraction of zwitterions followed by polymer chain re-entanglement. rsc.org

Self-Healing System Components Healing Conditions Healing Efficiency Reference
Host-Guest Thermoplastic PolyurethaneHDI, Tetraethylene glycol, β-cyclodextrin, Adamantane amine80°C for 7 min87% mdpi.com
Recycled Polyurethane VitrimerHDI, Recycled Polyurethane Glycolysate80°C for 1 h47.5% nih.gov
Zwitterionic PolyurethaneHDI, N-methyldiethanolamine, 1,3-propanesultoneMoisture-rich conditionsGood rsc.org
Isophorone Diisocyanate-based PolyurethaneIPDI, PTMG, BDO80°C for 24 h88.7% (Tensile Strength) mdpi.com

This table presents selected research findings on self-healing materials incorporating diisocyanates, including this compound.

Smart Materials Featuring this compound

HDI is also a fundamental component in the creation of various smart materials, most notably shape memory polymers (SMPs). SMPs are materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus such as heat.

Aliphatic urethane networks synthesized from HDI, N,N,N',N'-tetrakis(hydroxypropyl)ethylenediamine (HPED), and triethanolamine (B1662121) (TEA) have been shown to form amorphous networks that function as photo-thermally actuable SMPs. unt.edu These materials exhibit a shape memory effect that is thermally actuated. unt.edu

By carefully designing the polymer architecture, multi-shape memory effects can be achieved. For example, novel zwitterionic multi-shape-memory polyurethanes (ZSMPUs) have been created from N-methyldiethanolamine (MDEA), HDI, and 1,3-propanesultone. rsc.org These materials are capable of remembering up to four different shapes. rsc.org

The properties of HDI-based SMPs can be tuned by the choice of co-monomers. For instance, a series of SMPUs were prepared using HDI with N-methyldiethanolamine as the soft segment and 1,4-butanediol (BDO) as the hard segment. exlibrisgroup.com These materials demonstrated excellent thermally induced shape memory effects with 100% shape fixity and over 80% shape recovery. exlibrisgroup.com Similarly, biodegradable SMP networks have been developed by cross-linking star-shaped oligo(ε-caprolactone) with HDI, exhibiting strong temperature-sensitive shape recovery within a narrow range of 37 to 39°C. researchgate.net

The incorporation of adamantane into a polyurethane system of 1,4-butanediol and HDI has been shown to result in SMPs with a shape fixation rate of 98% and a shape recovery rate of 91%, as well as a triple-shape memory effect. rsc.org

Beyond shape memory, HDI has been used in other smart material applications. For example, it is a component in the synthesis of electroactive paper actuators made from cellulose (B213188)/polyurethane semi-interpenetrating polymer networks. nih.gov

Shape Memory Polymer System Components Shape Fixity Shape Recovery Key Feature Reference
HDI/MDEA/BDO PolyurethaneHDI, N-methyldiethanolamine, 1,4-butanediol100%>80%Thermally induced SME exlibrisgroup.com
Adamantane-containing PolyurethaneHDI, 1,4-butanediol, 1,3-adamantanediol98%91%Triple-shape memory effect rsc.org
Biodegradable oligo(ε-caprolactone) NetworkHDI, star-shaped oligo(ε-caprolactone)>97%up to 100%Temperature-sensitive recovery (37-39°C) researchgate.net
Zwitterionic PolyurethaneHDI, N-methyldiethanolamine, 1,3-propanesultone--Multi-shape memory (4 shapes) rsc.org

This table summarizes the properties of various shape memory polymers synthesized using this compound.

Advanced Analytical and Spectroscopic Characterization of Hexamethylene Diisocyanate Systems

Chromatographic Techniques for Hexamethylene Diisocyanate Analysis

Chromatographic methods are indispensable for separating and quantifying HDI monomer, its prepolymers, and related compounds from complex matrices. Due to the high reactivity of the isocyanate group, derivatization is often a necessary step prior to analysis, particularly for HPLC and GC.

High-Performance Liquid Chromatography (HPLC) of this compound and its Oligomers

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of HDI and its oligomers, especially in air samples from occupational environments. cdc.govnih.gov The method typically involves trapping airborne isocyanates in a solution containing a derivatizing agent, which reacts with the isocyanate functional group to form a stable, UV-active, or fluorescent derivative. cdc.govosha.gov This step is critical because native HDI has poor chromophoric properties. Common derivatizing agents include 1-(2-methoxyphenyl)piperazine (B120316) (MPP), diethylamine (B46881), and 9-(N-methylaminomethyl)-anthracene. osha.govresearchgate.netresearchgate.net

The resulting stable urea (B33335) derivatives can then be separated and quantified. researchgate.net Reverse-phase columns, such as C18 or cyanopropyl (CN) columns, are commonly used for separation. osha.govresearchgate.net Detection is typically achieved using ultraviolet (UV) or fluorescence detectors (FL), the latter offering enhanced sensitivity for certain derivatives. osha.gov For ultra-trace analysis, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, allowing for quantification at parts-per-trillion (ppt) levels. rsc.org

Research has focused on optimizing these methods for various applications. For instance, a method was developed using diethylamine as a derivatizing agent to protect the active -NCO group, followed by analysis on a Symmetry Shield RP18 column. researchgate.net Another well-established approach, detailed by OSHA, uses 1-(2-Pyridyl)piperazine (1-2PP) as the derivatizing reagent with subsequent analysis by HPLC using both fluorescence and UV detectors in series for confirmation. osha.gov A comparison between HPLC and Capillary Zone Electrophoresis (CZE) for analyzing HDI monomer and oligomers found that CZE offered a fivefold increase in sensitivity and better isolation from interferences. nih.govrsc.org

Table 1: HPLC Methods for this compound (HDI) Analysis

Derivatizing AgentColumnMobile PhaseDetectorKey Findings & Reference
1-(2-Pyridyl)piperazine (1-2PP)25-cm × 4.6-mm Alltech Econosphere CN (5 µm)40:60 Acetonitrile:Water with 0.02 M ammonium (B1175870) acetate (B1210297) (pH 5.9)Fluorescence (Ex: 240 nm, Em: 370 nm) & UV (254 nm)Established OSHA method for surface wipe samples; retention time approx. 9 min. osha.gov
DiethylamineSymmetry Shield RP18Acetonitrile/Water (1/1, v/v)UV (200 nm)Method developed to separate the HDI derivative from unreacted starting materials. researchgate.net
1-(2-methoxyphenyl)piperazine (MPP)Not specifiedNot specifiedLC-MS/MS with Lithium adductUltra-trace quantification down to 0.04 ppt (B1677978) for an 8-hour work shift. rsc.org
Not specified (Comparison Study)Not specifiedNot specifiedUVCompared HPLC with Capillary Zone Electrophoresis (CZE), finding CZE to be more sensitive. nih.govrsc.org

Gas Chromatography (GC) for this compound Vapor Analysis

Gas Chromatography (GC) is another important technique for analyzing HDI, particularly in its vapor phase. However, direct GC analysis is challenging due to the low volatility and high thermal reactivity of diisocyanates; the derivatized forms are often not volatile enough for GC. cdc.govosha.gov Therefore, analytical strategies typically involve either hydrolysis or derivatization to a more suitable compound.

One common GC method involves collecting the sample in an acidic solution, which hydrolyzes the isocyanate groups to their corresponding primary amines—in this case, hexamethylene diamine (HDA). cdc.govresearchgate.net The resulting HDA is then derivatized, for example, with pentafluoropropionic acid anhydride (B1165640), and analyzed by GC, often with a sensitive detector like a thermionic specific detector (TSD) or a mass spectrometer (MS). researchgate.net

An alternative approach involves derivatizing the HDI monomer directly. One study successfully used 2-chlorobenzyl alcohol (2-CBA) or 2,4-dichlorobenzyl alcohol (2,4-DCBA) to form stable urethane (B1682113) derivatives. jksoeh.org These derivatives, or their hydrolysates, could then be analyzed using GC coupled with various detectors, including a Flame Ionization Detector (FID), Pulsed Discharge Ionization Detector-Electron Capture Detector (PD-ECD), or Mass Selective Detector (MSD). jksoeh.org A direct measurement technique has also been reported, which involves collecting HDI vapor in an impinger containing isooctane, followed by direct analysis using a GC with a nitrogen-sensitive thermionic detector. cdc.gov

Table 2: Gas Chromatography (GC) Methods for this compound (HDI) Analysis

Analytical StrategyDerivatizing AgentDetectorKey Findings & Reference
Hydrolysis to AminePentafluoropropionic acid anhydride (for the resulting HDA)Thermionic Specific Detector (TSD)Based on sampling in an acidic aqueous solution where HDI is hydrolyzed to HDA. researchgate.net
Direct Derivatization2-Chlorobenzyl alcohol (2-CBA)FID, PD-ECD, MSDAllows for simultaneous analysis of multiple diisocyanates. jksoeh.org
Direct MeasurementNone (collection in isooctane)Nitrogen Sensitive Thermionic Specific DetectorA direct technique that avoids derivatization but requires specific instrumentation. cdc.gov

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard and indispensable method for determining the molecular weight and molecular weight distribution (MWD) of polymers. paint.orgpaint.org This technique separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.orgshimadzu.nl

In SEC, a polymer solution is passed through a column packed with porous gel particles. shimadzu.nl Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. paint.orgshimadzu.nl Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. paint.orgshimadzu.nl

For HDI-based systems, SEC is crucial for characterizing the products of polymerization, such as polyisocyanate prepolymers and final polyurethane elastomers. sci-hub.stresearchgate.net By analyzing samples at different reaction times, researchers can monitor the progress of polymerization, including the formation of dimers, trimers (isocyanurates), and higher molecular weight oligomers. sci-hub.st This information is vital for controlling the synthesis process and tailoring the final properties of the material, as the MWD significantly influences the mechanical and thermal properties of the resulting polymer. paint.orgsci-hub.st

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and chemical environment of atoms within HDI and its polymeric systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups in a molecule. For HDI and its derivatives, FTIR is particularly useful for monitoring the reaction of the isocyanate group. sci-hub.st

The HDI monomer exhibits a very strong and sharp characteristic absorption peak for the asymmetric stretching vibration of the isocyanate group (–N=C=O) at approximately 2249–2270 cm⁻¹. researchgate.netresearchgate.net Other notable peaks in the HDI spectrum include C-H stretching vibrations from the methylene (B1212753) groups in the aliphatic chain, typically found around 2860 cm⁻¹ and 2935 cm⁻¹. researchgate.net

During polymerization reactions, such as the formation of a polyurethane via reaction with a polyol, the prominent –N=C=O peak at ~2250 cm⁻¹ will decrease in intensity and eventually disappear upon full conversion. researchgate.net Concurrently, new absorption bands characteristic of the urethane linkage will appear. These include an N-H stretching vibration around 3330-3430 cm⁻¹, a C=O (urethane carbonyl) stretching vibration around 1700-1730 cm⁻¹, and N-H bending/C-N stretching vibrations (Amide II) around 1500-1600 cm⁻¹. researchgate.netresearchgate.net This makes FTIR an excellent tool for real-time reaction monitoring and for confirming the formation of the desired polymer structure. sci-hub.st

Table 3: Characteristic FTIR Absorption Bands for HDI and HDI-Based Polyurethanes

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group / CompoundReference
~3334N-H StretchUrethane researchgate.net
2935 & 2860Asymmetric & Symmetric C-H Stretch-CH₂- (Aliphatic) researchgate.netresearchgate.net
2249 - 2270Asymmetric N=C=O StretchIsocyanate researchgate.netresearchgate.net
~1725C=O StretchUrethane (Carbonyl) researchgate.net
1500 - 1600N-H Bend & C-N StretchUrethane (Amide II) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide unambiguous confirmation of the structure of HDI monomers, oligomers, and complex polymer systems. sci-hub.stdtic.mil

For the HDI monomer, the ¹H NMR spectrum is relatively simple, showing distinct signals for the different methylene (–CH₂) groups of the hexane (B92381) chain. chemicalbook.com The ¹³C NMR spectrum provides signals for the chemically distinct carbons in the aliphatic chain and a characteristic signal for the isocyanate carbon (–N=C=O) at approximately 122 ppm. researchgate.net

When HDI is incorporated into a polymer, such as a polyurethane, the NMR spectra become more complex but also more informative. dtic.mil The chemical shifts of the protons and carbons in the HDI unit are altered upon formation of the urethane linkage. NMR can be used to unambiguously identify the different building blocks of the polymer (e.g., the diisocyanate, polyol, and chain extender units) and confirm their successful incorporation into the polymer backbone. dtic.milwiley.com Advanced 2D NMR techniques can even provide information on the connectivity and sequencing of these blocks within the polymer chain. wiley.com For example, studies on complex polyurethanes have used NMR to differentiate between HDI segments that are part of rigid, self-assembled domains and those that are in a more flexible, soft matrix. wiley.com

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for HDI Monomer

NucleusAssignmentApproximate Chemical Shift (ppm)Reference
¹H-CH₂-NCO~3.35 chemicalbook.com
¹H-CH₂-CH₂-NCO~1.60 chemicalbook.com
¹H-CH₂-CH₂-CH₂-~1.40 chemicalbook.com
¹³CN=C=O~122.3 researchgate.net
¹³C-CH₂-NCO~43.2 researchgate.net
¹³C-CH₂-CH₂-NCO~30.5 researchgate.net
¹³C-CH₂-CH₂-CH₂-~26.0 researchgate.net

Mass Spectrometry (MS) for Identification of this compound Derivatives and Oligomers

Mass spectrometry (MS) is a pivotal analytical technique for the identification and characterization of this compound (HDI) derivatives and oligomers. This method allows for the determination of molecular weights and structural elucidation of various HDI-based species, which is crucial for understanding polymerization processes and the composition of resulting materials. sci-hub.st

In the synthesis of HDI-based polyisocyanates, a combination of MS and gel permeation chromatography (GPC) is often employed to identify and monitor individual oligomers. sci-hub.st This approach has confirmed the presence of not only the expected trimer (isocyanurate) but also dimer, pentamer, heptamer, and other higher-molecular-weight oligomers. sci-hub.st The formation of these various oligomers, including uretdione (dimer), biuret (B89757), and isocyanurate (trimer), is a result of the self-polymerization of the HDI monomer. sci-hub.stnih.gov The relative concentrations of these oligomers, such as trimers and pentamers, are important indicators for evaluating the quality and properties of polyisocyanate products. sci-hub.st

For analytical purposes, especially in complex matrices like air or biological samples, derivatization of HDI and its oligomers is a common practice prior to MS analysis. A widely used derivatizing agent is 1-(2-methoxyphenyl)piperazine, which reacts with the isocyanate groups to form stable urea derivatives. nih.gov These derivatives can then be analyzed using liquid chromatography-mass spectrometry (LC-MS). This LC-MS method has been successfully applied to quantify HDI and its common oligomers (uretidone, biuret, and isocyanurate) in various samples, including those from occupational settings. nih.gov

Another derivatization strategy involves the use of dibutylamine (B89481) (DBA). The resulting DBA derivatives of HDI and its adducts can be analyzed by LC-electrospray MS, with quantification achieved by monitoring the molecular ion [MH]+. researchgate.net For ultra-trace level detection of HDI monomers in air, a method using coordination ionspray tandem mass spectrometry has been developed. rsc.org This technique involves sampling on a filter impregnated with 1-(2-methoxyphenyl)piperazine and allows for quantification at parts-per-trillion levels. rsc.org

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is another powerful tool for characterizing derivatized monomeric and prepolymeric isocyanates. researchgate.net This technique, often coupled with tandem mass spectrometry (MS/MS), provides detailed structural information. researchgate.net For instance, a MALDI mass spectrum of HDI monomer analyzed with an α-CHCA matrix reveals characteristic peaks corresponding to the derivatized species. researchgate.net

Table 1: Identified HDI Oligomers and Derivatives by Mass Spectrometry

Oligomer/DerivativeCommon NameMethod of IdentificationReference
HDI DimerUretdioneMS, GPC sci-hub.st
HDI TrimerIsocyanurateMS, GPC, LC-MS sci-hub.stnih.gov
HDI Pentamer-MS, GPC sci-hub.st
HDI Heptamer-MS, GPC sci-hub.st
HDI-BiuretBiuretLC-MS nih.gov
HDI-Urea Derivative(with 1-(2-methoxyphenyl)piperazine)LC-MS nih.gov
HDI-DBA Derivative(with dibutylamine)LC-electrospray MS researchgate.net

Advanced Microscopic and Thermal Analysis Techniques for this compound-Based Materials

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface morphology and microstructure of materials based on this compound (HDI). It provides high-resolution images that reveal details about phase separation, pore structure, and the dispersion of fillers or nanoparticles within an HDI-based polymer matrix.

In polyurethane (PU) systems, SEM analysis can elucidate the effects of different hard segments on the material's morphology. For instance, in PU/PEMA composites, HDI-based systems have shown significant microphase separation compared to those based on aromatic isocyanates like TDI and MDI. mdpi.com This is attributed to the greater flexibility of the aliphatic HDI molecular chain. mdpi.com The surface features of HDI-based polyurethane elastomers (PUEs) can be observed in detail, and the introduction of crosslinking agents like β-cyclodextrin can alter this morphology. scirp.org

SEM is also crucial for examining the structure of HDI-based foams. It allows for the characterization of pore morphology and interconnectivity. researchgate.net For example, comparisons between HDI and 2,2,4-trimethylthis compound (TMHDI) foams have been made using SEM to analyze average pore size and the degree of interconnectivity. researchgate.net Furthermore, in studies of biodegradable polyurethane foams, SEM has been used to monitor changes in pore morphology during in vitro and in vivo degradation. researchgate.net

The dispersion of nanoparticles and fillers within an HDI-based matrix is another area where SEM provides valuable insights. In polyurethane nanocomposites synthesized from castor oil and HDI, SEM images can show the distribution of clay particles. primescholars.com A rough fracture surface observed by SEM can indicate a homogeneous distribution of clay aggregates within the polymer. primescholars.com Similarly, for nanocomposites of PEDOT:PSS with HDI-functionalized graphene oxide (HDI-GO), SEM can reveal the dispersion of the nanofiller. researchgate.net At high loadings, aggregation of the carbon nanomaterial may be observed. mdpi.com In poly(lactic acid)/poly(butylene succinate) blends compatibilized with HDI, SEM micrographs show a decrease in the size of the dispersed phase with increasing HDI content, indicating improved compatibility. espublisher.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is particularly suited for examining the internal nanostructure of HDI-based materials. It is instrumental in visualizing the dispersion of nanofillers and the morphology of nanostructured polymers.

In the context of HDI-functionalized graphene oxide (HDI-GO), TEM has been used to investigate the morphology of the functionalized flakes. researchgate.net Studies have shown that the thickness of the HDI-GO flakes increases with a higher functionalization degree. researchgate.net When these HDI-GO nanosheets are incorporated into a polymer matrix like PEDOT:PSS, TEM, in conjunction with SEM, can confirm the dispersion of the nanofiller. mdpi.com At higher concentrations, TEM can reveal partial aggregation of the HDI-GO. mdpi.com

TEM is also used to characterize the structure of polymeric nanocapsules. For instance, crosslinked polymeric nanocapsules have been synthesized from polymer brushes grafted onto silica (B1680970) nanoparticles, where HDI was used as a crosslinking agent. nih.gov After etching away the silica template, TEM analysis was used to determine the size and confirm the hollow structure of the resulting nanocapsules. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques used to characterize the thermal properties and stability of HDI-based materials. fiveable.meperkinelmer.comazom.com

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. azom.com For HDI-based polyurethanes (PUEs), DSC is used to determine key thermal transitions such as the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of crystalline domains. scirp.orgnih.gov For example, in HDI-PUEs, the Tg of the soft segment has been observed around -70°C. scirp.org The presence and temperature of melting peaks can indicate the degree of crystallinity in the hard or soft segments. scirp.org The addition of components like β-cyclodextrin can disrupt the regularity of the polymer chains, leading to changes in the DSC thermogram, such as the disappearance of melting peaks. scirp.org In blends of poly(lactic acid) (PLA) and poly(butylene succinate) (PBSeT) with HDI as a chain extender, DSC has shown an increase in the melting point compared to the original polymer. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition. azom.com TGA is used to determine the decomposition temperature of HDI-based polymers. nih.govbohrium.com For instance, in polyurethane networks cured with an HDI trimer, TGA has been used to assess their thermal decomposition resistance. bohrium.com In studies of PANI/HDI-GO nanocomposites, TGA has demonstrated a continuous improvement in thermal stability with increasing concentrations of the HDI-functionalized graphene oxide. mdpi.com TGA can also be used to estimate the composition of functionalized materials. For example, by comparing the TGA curves of acid-treated multi-walled carbon nanotubes (A-MWNTs) and HDI-grafted MWNTs (HDI-g-MWNTs), the amount of grafted polyurethane can be estimated from the difference in weight loss. bwise.kr

Table 2: Thermal Properties of Selected HDI-Based Materials

MaterialTechniqueObserved PropertyFindingReference
HDI-PUEDSCGlass Transition (Tg)Observed around -70°C for the soft segment. scirp.org
HDI-PUE with β-CDDSCMelting (Tm)Addition of β-CD destroyed the regularity of hard segments, leading to the disappearance of the melting peak. scirp.org
PLA/PBSeT/HDI BlendDSCMelting PointIncreased by 30°C compared to PBSeT. researchgate.net
PHEI-PUTGA/DSCThermal PropertiesCharacterized for thermal stability and transitions. nih.gov
PANI/HDI-GO NanocompositeTGAThermal StabilityContinuous improvement with increasing HDI-GO concentration. mdpi.com
HDI-g-MWNTsTGAGrafted PU ContentEstimated to be about 10 mass% at approximately 773 K. bwise.kr

Transmission Electron Microscopy (TEM) for Nanostructure

Quantitative Analytical Methodologies for this compound in Research Matrices

The quantitative analysis of this compound (HDI) in various research matrices, such as air, skin, and biological fluids, is critical for exposure assessment and understanding its metabolic fate. Due to the high reactivity of the isocyanate group, these methods typically involve derivatization followed by a sensitive analytical technique.

A prevalent approach is the use of liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods offer high specificity and sensitivity. For quantitative monitoring of dermal and inhalation exposure, a robust LC-MS method has been developed to quantify HDI monomer and its oligomers (uretidone, biuret, and isocyanurate). nih.gov This method involves derivatization with 1-(2-methoxyphenyl)piperazine. nih.gov The limits of detection for this method were reported to be 2 and 8 fmol/µL for HDI and its oligomers, respectively, with an average recovery of 100% from tape-stripped skin samples. nih.gov

Another established derivatization agent is di-n-butylamine (DBA). nih.gov An inter-laboratory comparison study validated a method based on sampling in an impinger with DBA in toluene (B28343), followed by LC-MS/MS analysis. This method was successfully applied to a range of isocyanates, including HDI and its adducts, with a relative standard deviation (RSD) of repeatability below 13%. nih.gov

For detecting extremely low concentrations of HDI monomer in air, an ultra-sensitive method employing coordination ionspray tandem mass spectrometry has been developed. rsc.org This technique, which also uses 1-(2-methoxyphenyl)piperazine for derivatization, can quantify HDI monomer down to 0.04 parts per trillion (ppt) for an 8-hour work shift. rsc.org The linearity of this analytical method was established over a concentration range from 0.04–0.13 ng/mL to approximately 32 ng/mL, with correlation coefficients (R²) greater than 0.999. rsc.org

In biological matrices, such as plasma, the quantification of 1,6-hexamethylene diamine (HDA), the hydrolysis product of HDI, serves as a biomarker for exposure. oup.com A method involving acid hydrolysis of plasma samples followed by gas chromatography-mass spectrometry (GC-MS) analysis of a derivatized HDA has been described. oup.com This allows for the correlation of plasma HDA levels with dermal and inhalation exposure to HDI monomer. oup.com The quantification of HDA in hydrolyzed urine has also been used as a biomarker, with dermal and inhalation exposure levels being significant predictors of urine HDA concentrations. science.gov

Table 3: Summary of Quantitative Analytical Methods for HDI

Analytical TechniqueMatrixDerivatizing AgentLimit of Quantification/DetectionReference
LC-MSAir, Tape-stripped skin1-(2-methoxyphenyl)piperazineLOD: 2 fmol/µL (HDI), 8 fmol/µL (oligomers) nih.gov
LC-MS/MSAirdi-n-butylamine (DBA)Repeatability RSD < 13% nih.gov
Coordination Ionspray Tandem MSAir1-(2-methoxyphenyl)piperazineLOQ: down to 0.04 ppt (8-hr shift) rsc.org
GC-MSPlasma (hydrolyzed)Not specified in abstractUsed to quantify HDA as a biomarker oup.com
Not specifiedUrine (hydrolyzed)Not specified in abstractHDA levels ranged from non-detectable to 65.9 µg/L science.gov

Environmental Fate and Sustainable Practices in Hexamethylene Diisocyanate Chemistry

Environmental Degradation Pathways of Hexamethylene Diisocyanate

Once released into the environment, this compound (HDI) undergoes several degradation processes that determine its persistence and potential impact. The primary pathways for its breakdown are hydrolysis in water and soil, and photodegradation in the atmosphere.

Hydrolysis in Aqueous and Terrestrial Environments

HDI reacts readily with water in a process called hydrolysis. cdc.govnih.gov This reaction is considered the dominant fate process for HDI in moist soil and aquatic environments. nih.gov The half-life of HDI in water is relatively short, with estimates ranging from less than 10 minutes to approximately 0.23 hours (at 23°C). cdc.goveuropa.eu In one study, 90% of HDI was shown to hydrolyze within 30 to 50 minutes in drinking water at 20°C. alipa.org

The primary products of this hydrolysis are 1,6-hexamethylene diamine (HDA) and polyureas. cdc.govoecd.org The formation of these products is influenced by factors such as the concentration of HDI and the presence of other substances. alipa.org In soil, the reaction with water is also the most significant degradation pathway, limiting the likelihood of finding significant concentrations of monomeric HDI except near release sources. alipa.org However, small amounts of unreacted HDI can become encapsulated within water-insoluble polyurea agglomerates, which may persist in soils and sediments. cdc.govalipa.org

Atmospheric Reactivity and Photodegradation Mechanisms

In the atmosphere, HDI is expected to exist primarily in the vapor phase due to its vapor pressure. nih.goveuropa.eu The main degradation pathway in the air is its reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life of HDI due to this reaction is approximately 16 hours to 2 days. cdc.govnih.gov This relatively rapid degradation suggests that long-range atmospheric transport of HDI is unlikely. cdc.goveuropa.eu

While direct photolysis (breakdown by sunlight) is not expected to be a significant degradation process for aliphatic isocyanates like HDI, atmospheric degradation can also occur through contact with clouds, fog, or rain. nih.gov The hydrolysis product, HDA, also has a calculated atmospheric half-life of approximately 6 hours, indicating it too would not be transported long distances in the atmosphere. europa.eualipa.org

Fate of this compound Derivatives and Polymeric Products in the Environment

Persistence and Mobility of Hydrolysis Products

The hydrolysis of HDI yields two main products with different environmental behaviors: 1,6-hexamethylene diamine (HDA) and polyureas. oecd.org HDA is considered to be inherently biodegradable. oecd.org Due to its high water solubility, HDA is expected to primarily partition to the water compartment. oecd.org While HDI itself shows moderate sorption to soil and sediment, its hydrolysis product, HDA, has a negligible sorption potential, suggesting it could be mobile in soil. alipa.org

Polyureas, on the other hand, are largely inert and, due to their larger molecular size, are not considered bioavailable. oecd.orgeuropa.eu These compounds are insoluble in water and have limited mobility. europa.eu However, as mentioned earlier, these polyurea agglomerates can encapsulate small amounts of unreacted HDI, potentially leading to its persistence in the environment. cdc.govalipa.org

Bioaccumulation Potential of this compound and its Derivatives

Bioaccumulation, the process by which a substance builds up in an organism, is not expected to be a significant concern for HDI or its primary hydrolysis product, HDA. cdc.gov The rapid hydrolysis of HDI in water prevents its bioconcentration in aquatic organisms. cdc.govcdc.gov

Calculated bioconcentration factors (BCF) for HDI and HDA are low. For HDI, a BCF of 58 has been reported, while for HDA, the BCF is even lower at 3. alipa.org These low values indicate a very low potential for these substances to accumulate in the food chain. alipa.orgcdc.gov This is further supported by studies on similar diisocyanates which have not shown bioaccumulation in fish. cdc.gov

Green Chemistry Principles in this compound Lifecycle

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of HDI, this involves developing safer and more sustainable synthesis methods and utilizing renewable resources.

Traditionally, the production of isocyanates like HDI has involved the use of hazardous chemicals such as phosgene (B1210022). rsc.orgrsc.org In response to the push for greener chemistry, significant research has been dedicated to developing phosgene-free synthesis routes for HDI. rsc.orgnih.gov One promising approach involves the thermal decomposition of hexamethylene-1,6-dicarbamate (HDC). researchgate.net This method offers a potentially safer and more environmentally friendly way to produce HDI. researchgate.net

Furthermore, there is a growing interest in producing HDI and its precursors from renewable, bio-based sources. rsc.orgpatsnap.com For example, researchers are exploring the synthesis of HDI from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.org The development of bio-based isocyanates aims to reduce the reliance on petroleum-based raw materials and lower the carbon footprint of polyurethane production. patsnap.comacs.org The adoption of such sustainable practices, including the use of renewable feedstocks and recycling, is becoming increasingly important in the chemical industry to meet environmental standards and consumer demand for eco-friendly products. patsnap.comdimondschemicals.com

Interactive Data Table: Environmental Fate Parameters of HDI and its Hydrolysis Product HDA

ParameterThis compound (HDI)1,6-Hexamethylene Diamine (HDA)
Hydrolysis Half-life < 10 minutes - 0.23 hours cdc.goveuropa.euNot applicable
Atmospheric Half-life ~16 hours - 2 days cdc.govnih.gov~6 hours europa.eualipa.org
Bioconcentration Factor (BCF) 58 alipa.org3 alipa.org
Log Koc 1665 - 5861 alipa.org5 - 286 alipa.org
Primary Degradation Products 1,6-hexamethylene diamine, Polyureas oecd.org-

Atom Economy and Waste Minimization in this compound Synthesis

The principles of green chemistry, particularly atom economy and waste minimization, are central to modernizing HDI synthesis. rsc.org The traditional and most widespread industrial method for producing HDI involves the reaction of hexamethylene diamine (HDA) with phosgene. oecd.orgecoinvent.org

Table 1: Comparison of HDI Synthesis Routes

Synthesis Route Reactants Key Byproducts Environmental/Safety Considerations
Phosgene Process Hexamethylene diamine, Phosgene Hydrogen chloride (HCl) Use of highly toxic phosgene; generation of corrosive HCl. nih.govecoinvent.orgresearchgate.net
Phosgene-Free (Urea) Process Hexamethylene diamine, Urea (B33335), n-butanol Ammonia (B1221849) (NH₃) Avoids the use of phosgene, offering a safer alternative. oecd.org

| Phosgene-Free (Carbamate Decomposition) | Hexamethylene-1,6-dicarbamate | - (Thermal decomposition) | Eliminates chloride involvement, simplifying purification. nih.gov |

Phosgene-Free Synthesis: In response to the drawbacks of the phosgene route, significant research has been dedicated to developing phosgene-free alternatives. rsc.org One such method involves the reaction of HDA with urea and n-butanol, which produces ammonia as a byproduct. oecd.org Another prominent non-phosgene pathway is the thermal decomposition of hexamethylene-1,6-dicarbamate. nih.gov These methods avoid the use of highly toxic phosgene and can simplify the purification process by eliminating chloride-containing byproducts, thus improving product quality and environmental profile. nih.gov The ongoing development of innovative catalysts and process optimizations, such as using dimethyl carbonate and recycling byproducts like methanol, aims to further enhance atom efficiency and align with the goals of clean industrial production. nih.gov

Development of Recyclable and Biodegradable this compound-Based Materials

The sustainability of HDI chemistry extends to the end-of-life phase of the materials it produces, primarily polyurethanes (PUs). The focus is on creating PUs that are either recyclable or biodegradable, contributing to a circular economy. patsnap.comnih.gov

Recyclable HDI-Based Polyurethanes: The robust nature of polyurethanes makes them difficult to recycle. However, new chemical recycling technologies are emerging. One innovative approach enables the depolymerization of PUs, breaking them down into their constituent monomers, including the isocyanate, which can then be recovered and reused. acs.org For instance, a method using β-chlorocatecholborane has been shown to successfully depolymerize both thermoplastic and thermoset PUs, allowing for the recovery of isocyanates like HDI for the synthesis of second-generation materials with properties equivalent to the virgin polymer. acs.org

Biodegradable HDI-Based Polyurethanes: Another strategy involves designing HDI-based PUs that can biodegrade after their service life. This is often achieved by incorporating building blocks from renewable resources. nih.gov Researchers have successfully synthesized biodegradable PUs using HDI as a crosslinking agent with polyols derived from sources like castor oil (CO) and bacterial poly(3-hydroxybutyrate) (PHB). mdpi.com The biodegradability of these materials can be tailored by adjusting the composition, such as the ratio of CO to PHB. mdpi.com However, factors like the hydrophobicity of certain components and the crystallinity of the polymer can influence the rate of biodegradation, with some studies showing relatively slow degradation in soil environments. mdpi.com

It is important to note the environmental fate of HDI itself. If released, HDI reacts rapidly with water, hydrolyzing to form hexamethylene diamine (HDA) and polyurea. oecd.orgnih.gov The hydrolysis product HDA is considered to be inherently biodegradable. oecd.org In contrast, the resulting polyurea is largely inert and not bioavailable due to its molecular size. oecd.org

Life Cycle Assessment of this compound Production and Utilization

Life Cycle Assessment (LCA) is a critical tool for evaluating the comprehensive environmental footprint of HDI, from raw material extraction to production, use, and disposal. patsnap.com LCAs provide a scientific basis for identifying the most significant environmental impacts throughout a product's life and guiding improvements. patsnap.com

Studies have indicated that the production phase is often the most impactful stage in the life cycle of isocyanates. patsnap.com LCA datasets, such as those found in the ecoinvent database, quantify the environmental burdens associated with producing 1 kg of HDI. These models account for the consumption of raw materials (e.g., hexamethylenediamine (B150038) and phosgene), energy inputs, infrastructure, waste treatment processes, and emissions to air and water. ecoinvent.orgclimatiq.io

The environmental fate of HDI is a key consideration within its life cycle. Due to its high reactivity with water, monomeric HDI is not expected to persist in aquatic environments or soil, except potentially in cases where it becomes encapsulated within water-insoluble polyurea crusts. alipa.orgeuropa.eu The half-life of HDI in water is very short, estimated to be between 5 and 10 minutes at 20°C, depending on the initial concentration. alipa.org

In the atmosphere, HDI vapor is expected to degrade relatively quickly, primarily through reaction with hydroxyl radicals, with a calculated half-life of about two days. europa.eu This rapid degradation in air and water means that long-range transport of HDI is unlikely. europa.eu

Table 2: Environmental Fate and Degradation of this compound

Environmental Compartment Fate/Degradation Process Half-Life/Reaction Time Key Products
Water Rapid hydrolysis 90% reduction in 30-50 min at 20°C. oecd.orgalipa.org Hexamethylene diamine (HDA), Polyurea. oecd.org
Atmosphere Reaction with hydroxyl radicals ~2 days. europa.eu Various degradation products.

| Soil | Reaction with water (moist soil) | Rapid | Hexamethylene diamine (HDA), Polyurea. nih.gov |

By integrating data from synthesis process analysis, material development, and environmental fate studies, LCAs provide a holistic view of HDI's environmental performance and highlight opportunities for sustainable innovation across its value chain.

Theoretical and Computational Chemistry of Hexamethylene Diisocyanate Systems

Quantum Chemical Studies on Hexamethylene Diisocyanate Molecular Structure and Electronic Properties

Quantum chemical studies, employing methods like Density Functional Theory (DFT) and ab initio calculations, are pivotal in elucidating the intrinsic properties of the HDI molecule and its reactivity. These studies provide a fundamental understanding of the electronic structure and how it governs the chemical transformations HDI undergoes.

Density Functional Theory (DFT) Calculations for Reaction Energy Barriers and Pathways

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the complex reaction mechanisms of HDI, particularly its cyclotrimerization to form the isocyanurate trimer, a key component in many polyurethane coatings. acs.orgacs.org

DFT calculations have been instrumental in mapping out the potential energy surfaces of HDI reactions, identifying transition states, and calculating the associated energy barriers. acs.org For instance, the cyclotrimerization of HDI has been proposed to occur via a two-step mechanism. The initial step involves the reaction of two HDI monomers to form a four-membered ring dimer, which has a calculated reaction energy barrier of 126.3 kJ/mol in the gas phase. acs.orgacs.org This dimer then reacts with a third HDI monomer, passing through a six-membered ring transition state with an energy of 149.9 kJ/mol, to form the final trimer. acs.org

These calculations have also shed light on the formation of byproducts such as asymmetric trimers, pentamers, and heptamers, revealing that they also likely form through two-step mechanisms. acs.org A key finding from these studies is that as the degree of polymerization increases, the reaction energy barrier also increases, making the formation of higher oligomers more challenging. acs.org

The table below summarizes the calculated energy barriers for the two-step cyclotrimerization of HDI.

Reaction StepDescriptionReactant Complex Energy (kJ/mol)Transition State Energy (kJ/mol)Reaction Energy Barrier (kJ/mol)
Step 1 Formation of 1,1-dimer-23.7102.6126.3
Step 2 Formation of HDI-trimer from dimer-80.269.7149.9
Data sourced from DFT calculations on the HDI cyclotrimerization reaction. acs.org

DFT has also been employed to understand the influence of catalysts on HDI reactions. For example, studies have investigated the role of acetate (B1210297) anions in the catalytic formation of isocyanurates. acs.org Furthermore, DFT simulations have been used to predict the deblocking efficiency of blocked isocyanates derived from HDI trimers. These studies have shown that bulkier alkyl groups on imidazole-based blocking agents lead to lower activation and bond dissociation energies, facilitating the release of the reactive isocyanate groups. mdpi.com

Ab Initio Studies on this compound Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for studying the reactivity of HDI. These methods have been used to investigate various aspects of isocyanate chemistry, including oligomerization reactions. mdpi.com

While specific ab initio studies focusing solely on HDI are less common in the provided literature, the principles and methodologies are transferable from studies on other isocyanates like toluene (B28343) diisocyanate (TDI). For instance, ab initio investigations into the oligomerization of TDI have explored dimerization and trimerization pathways, providing insights into the relative energy barriers of different reaction mechanisms. acs.orgmdpi.com

Ab initio calculations have also been used to support experimental findings on the reactions of various diisocyanates, including HDI, with alcohols. unideb.hu These studies help to elucidate the reaction mechanisms at a molecular level, confirming, for example, that certain proposed mechanisms have prohibitively high energy barriers. unideb.hu The reactivity of the second isocyanate group in HDI has been suggested to be enhanced by the formation of ring structures stabilized by hydrogen bonds, a phenomenon that can be investigated and confirmed by theoretical calculations. unideb.hu

Molecular Dynamics Simulations of this compound Polymerization and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic processes of polymerization and the complex web of intermolecular interactions that dictate the structure and properties of HDI-based polymers.

Hydrogen Bonding Interactions in Polyurethane Hard Segments

Hydrogen bonds play a critical role in determining the properties of polyurethanes (PUs) derived from HDI. They are the primary driving force for the microphase separation of hard and soft segments, which in turn governs the material's mechanical properties. researchgate.net The hard segments, formed by the reaction of HDI with a chain extender, are rich in urethane (B1682113) linkages (-NH-COO-) that act as hydrogen bond donors (-NH) and acceptors (C=O). acs.org

Theoretical studies, often using DFT, have been employed to investigate the nature and strength of these hydrogen bonds in model systems. acs.orgnih.gov For HDI-based hard segments, the aliphatic nature of the hexamethylene chain allows for more flexible hydrogen bonding arrangements compared to aromatic diisocyanates. acs.orgnih.gov These calculations can determine equilibrium structures, hydrogen bond energies, and shifts in infrared (IR) spectra, which correlate well with experimental data. acs.orgnih.gov

The strength of hydrogen bonding can be influenced by the molecular structure of the diisocyanate. For instance, studies comparing HDI with aromatic diisocyanates like toluene diisocyanate (TDI) have shown that the presence of a benzene (B151609) ring can introduce steric hindrance, leading to longer hydrogen bonds. nih.gov The hydrogen bonding in HDI-based systems is a key factor in the design of shape memory polyurethanes. acs.orgnih.gov

The table below presents typical hydrogen bond angles found in diisocyanate-methanol model systems, illustrating the geometric characteristics of these crucial interactions.

Hydrogen Bond TypeBond Angle Range
Carbonyl Hydrogen Bonds 156.3°–171.9°
Ester -O- Hydrogen Bonds 169.9°–178.2°
Data from a comparative study of diisocyanate-based hard-segment models. acs.org

Simulation of Polymer Network Formation and Crosslinking Density

MD simulations are increasingly used to model the formation of crosslinked polymer networks from HDI and other precursors. mdpi.comrsc.orgmdpi.com These simulations can track the progress of polymerization reactions and provide insights into the resulting network topology, including the crosslinking density. The mechanical and thermal properties of the final polyurethane material are highly dependent on these network characteristics. mdpi.com

By simulating the curing process, researchers can predict properties such as the glass transition temperature (Tg), mechanical strength, and modulus of the resulting polymer. mdpi.comrsc.org For example, MD simulations have been used to study the mechanical properties of hydroxyl-terminated polyether (HTPE) binders cured with HDI, demonstrating how the crosslinked structure influences the material's performance. mdpi.com These simulations can also be used to create interpenetrating polymer networks (IPNs) and study their properties. mdpi.com

The accuracy of these simulations is contingent on the use of appropriate force fields that accurately describe the interactions between the atoms. mdpi.com While general-purpose force fields can sometimes be used, specialized force fields are often required to accurately predict properties like density and viscosity for isocyanate-based systems. mdpi.com

Computational Design of Novel this compound-Based Materials

Computational methods are at the forefront of designing novel materials based on HDI with specific, tailored properties. By leveraging the predictive power of quantum chemistry and molecular simulations, researchers can screen potential candidates and guide synthetic efforts, accelerating the development of new materials.

For instance, computational approaches can be used to design new adsorbents for environmental remediation. A study describes the development of a novel foam based on cellulose (B213188) functionalized with an amino acid group and crosslinked with HDI. nih.gov Monte Carlo and MD simulations were used to demonstrate the excellent affinity of this foam for lead ions, with high negative adsorption energy indicating strong interactions between the lead ions and the adsorbent surface. nih.gov

Computational tools are also valuable in the development of high-performance nanocomposites. Graphene oxide (GO) functionalized with HDI has been used as a nanofiller in conductive polymers like polyaniline (PANI). mdpi.com The design of such materials benefits from an understanding of the interactions between the filler and the polymer matrix, which can be elucidated through computational modeling.

Furthermore, computational design can be applied to develop more sustainable and efficient processes for HDI synthesis. For example, research into the thermal decomposition of hexamethylene-1,6-dicarbamate to produce HDI can be aided by computational studies to understand the reaction mechanism and optimize catalyst performance. researchgate.net

The ability to computationally design and predict the properties of HDI-based materials opens up possibilities for a wide range of applications, from advanced coatings and adhesives to biomedical devices and environmental technologies.

Predictive Modeling of this compound Reactivity and Selectivity

Predictive modeling, employing a suite of computational chemistry techniques, serves as a powerful tool for elucidating the reaction mechanisms, reactivity, and selectivity of this compound (HDI). These theoretical approaches provide molecular-level insights that are often challenging to obtain through experimental methods alone. Quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models are the primary methods used to forecast the behavior of HDI in various chemical environments.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to model the reactions of HDI. polyu.edu.hk These calculations can predict the geometric structures of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for determining reaction pathways and calculating activation energies, which are key indicators of reaction kinetics.

For instance, DFT calculations have been employed to support experimental findings on the reactions of diisocyanates with alcohols like butanol. unideb.hu These studies have revealed that for HDI, the reactivity of the second isocyanate group is enhanced after the first has reacted. unideb.hu This counterintuitive trend is attributed to the formation of cyclic structures stabilized by intramolecular N-H···N and N-H···O hydrogen bonds, an effect confirmed by DFT calculations. unideb.hu The formation of hydrogen bonds in HDI-based systems is a key factor influencing its reactivity and is more flexible compared to other diisocyanates due to its linear, straight-chain structure. polyu.edu.hk

Quantum chemistry is also used to investigate the gas-phase reactions of isocyanates. Studies on model isocyanates like methyl isocyanate (CH₃NCO) with hydroxyl (OH) radicals, using high-level methods such as CCSD(T), have shown that hydrogen abstraction is a much more favorable pathway than addition to the NCO group. acs.org These fundamental studies help in understanding the atmospheric chemistry and degradation pathways of isocyanates.

The reactivity order of different aliphatic diisocyanates has also been rationalized using computational methods. Apparent rate constants determined experimentally show a reactivity order of HMDI < IPDI < HDI < 1,3-XDI, which can be correlated with theoretical calculations. unideb.hu

Molecular Dynamics (MD) Simulations

MD simulations are instrumental in modeling the dynamic behavior of larger systems, such as the formation of polyurethane networks from HDI and polyols. mdpi.combohrium.com These simulations can predict macroscopic properties like density, viscosity, and mechanical strength based on the underlying molecular interactions. nih.gov By constructing crosslinked polymer models, researchers can simulate the curing process and investigate how the microstructure influences the final properties of the material. mdpi.comresearchgate.net For example, MD simulations have been used to determine the glass transition temperatures (Tg) and mechanical moduli of interpenetrating polymer networks (IPNs) formed from HDI and other prepolymers. mdpi.comresearchgate.net

However, standard force fields like GAFF can sometimes lead to significant overestimations of properties such as viscosity and vaporization enthalpy for HDI, highlighting the need for careful parameterization and validation against experimental data. nih.gov Coarse-grained (CG) modeling, like the MARTINI force field, has also been applied, though it has shown challenges in accurately predicting the density of HDI. nih.gov

Predictive Models for Selectivity

Computational models are particularly valuable for predicting the selectivity of HDI reactions, especially in the presence of catalysts. Catalysts can significantly alter the reaction rates of the isocyanate group with different active hydrogen-containing compounds, such as alcohols or water. adhesivesmag.com The reaction with water is often an undesirable side reaction in polyurethane synthesis. adhesivesmag.com

Theoretical studies can model the interaction of the catalyst with the reactants to understand how it selectively promotes the desired reaction (e.g., urethane formation) over side reactions (e.g., urea (B33335) formation). For example, FTIR analysis combined with computational modeling can compare the selectivity of different catalysts. adhesivesmag.com Zirconium-based catalysts, for instance, have been shown through modeling and experiments to be highly selective for the isocyanate-polyol reaction over the isocyanate-water reaction. researchgate.net DFT calculations can elucidate the catalytic mechanism, such as the proposed insertion mechanism for Lewis acid catalysts, explaining the observed selectivity. researchgate.net

Studies on the trimerization of HDI to form isocyanurates have also benefited from computational analysis. The use of catalysts like tri-n-butyl phosphine (B1218219) (TBP) can be modeled to understand the formation of various oligomers (dimers, trimers, pentamers, etc.) and to optimize reaction conditions for desired products. sci-hub.st

Data Tables

Table 1: Calculated Reactivity Parameters for Isocyanate Reactions
ReactionMethodCalculated ParameterValueFinding
CH₃NCO + OHCCSD(T)//M06-2XRate Coefficient (298 K)8.8 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹H abstraction is four orders of magnitude faster than OH addition to the NCO group. acs.org
HDI + Butan-1-olDFTApparent Rate Constant (k₁,app)QualitativeReactivity order: HMDI &lt; IPDI &lt; HDI. Increased reactivity of the second NCO group in HDI is due to H-bond stabilized ring structures. unideb.hu
Isocyanate Trimerization (HDI)-Optimal Reaction Time~2 hoursAt 2 hours, the trimer content is maximized (nearly 50% of oligomers) with negligible dimer formation using a TBP catalyst. sci-hub.st
Table 2: Comparison of Experimental and Computationally Predicted Properties of HDI Systems
PropertySystemExperimental ValueComputational ModelPredicted ValueReference
Density (293 K)HDI1.053 g/cm³GAFF (MD)1.084 g/cm³ nih.gov
Density (300 K)HDI~1.05 g/cm³MARTINI (CG-MD)0.89 g/cm³ nih.gov
Viscosity (293 K)HDI2.3 mPasGAFF (MD)21.7 mPas nih.gov
Glass Transition Temp. (Tg)HTPE-PEG/HDI IPN-68.63 °C (204.52 K)MD Simulation-28.58 °C (244.57 K) researchgate.net

Future Directions and Emerging Research Frontiers in Hexamethylene Diisocyanate Science

Integration of Hexamethylene Diisocyanate in Advanced Functional Materials

This compound (HDI) is a crucial component in the synthesis of high-performance polyurethanes. sigmaaldrich.com Its integration into advanced functional materials is a rapidly evolving field, with significant potential in energy storage and electronics.

Energy Storage Applications (e.g., Battery Electrolyte Additives)

The use of this compound (HDI) as an electrolyte additive is a promising strategy for enhancing the performance of high-energy-density lithium-ion batteries. rsc.orgacs.org Research has shown that HDI can react with the products of electrolyte oxidation at high potentials to form a stable interfacial layer on the cathode. rsc.org This protective film improves the rate capability and cycling stability of batteries, particularly those operating at high voltages. rsc.orgresearchgate.net

For instance, in LiNi1/3Co1/3Mn1/3O2/graphite pouch cells operating at 4.5 V, the addition of HDI to the electrolyte has been shown to significantly enhance performance. mdpi.com Similarly, when used in conjunction with 1-methyl-2-pyrrolidone (NMP), HDI contributes to the formation of a mechanically robust and electrochemically stable solid electrolyte interphase (SEI) on lithium metal anodes. acs.org This amide-derived interface exhibits a high elastic modulus and leads to improved cycling stability and rate performance in LiFePO4 cells. acs.org

The synergistic effect of HDI with other additives like fluoroethylene carbonate (FEC) has also been explored to improve the interfacial stability between in-situ polymerized electrolytes and cathodes like LiCoO2. researchgate.net

Table 1: Performance Improvements with HDI-based Electrolyte Additives

Battery SystemAdditive(s)Key ImprovementReference
LiNi1/3Co1/3Mn1/3O2/LiHDIImproved rate and cycle performance between 2.5 and 4.6 V. rsc.org
LiFePO4/LiHDI + NMPReversible capacity of 152 mAh g⁻¹ and 99% capacity retention after 400 cycles. acs.org
LiNi0.6Co0.2Mn0.6O2/GraphiteHDI-Functionalized ElectrolyteEnhanced battery performance. mdpi.com
Li/LiCoO2HDI + FECImproved interfacial stability. researchgate.net

Optoelectronic Devices and Smart Coatings

This compound is utilized in the development of advanced materials for optoelectronic devices and smart coatings. Its role often involves acting as a crosslinker or a functionalizing agent to enhance the properties of other materials. sigmaaldrich.comsigmaaldrich.com

HDI-functionalized graphene oxide (HDI-GO) has been incorporated into conductive polymer nanocomposites to improve their electrical and mechanical properties. mdpi.comsigmaaldrich.cn For example, high-performance nanocomposites of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) and HDI-GO have been developed. mdpi.comsigmaaldrich.cn The addition of HDI-GO to conductive polyaniline (PANI) has also been shown to create nanocomposites with enhanced properties, making them suitable for applications in electronics and sensors. nih.gov

Furthermore, HDI is used in the synthesis of electroactive shape-memory polyurethane/graphene nanocomposites, which have potential applications as actuators, sensors, and smart devices. sigmaaldrich.com It also serves as a crosslinker in the fabrication of low-voltage organic thin-film transistors. sigmaaldrich.com In the realm of smart coatings, HDI-based polyurethanes are valued for their durability and resistance to ultraviolet light, making them suitable for protective enamel coatings. taylorandfrancis.comspectrumchemical.com

Innovations in Bio-Inspired and Biomimetic this compound Chemistry

The principles of biomimicry are inspiring new approaches in materials science, and this compound is playing a role in the development of these novel materials. rsc.orgmdpi.com Bio-inspired design focuses on emulating natural structures and processes to create materials with advanced functionalities. rsc.orgresearchgate.net

One area of research is the creation of self-healing coatings inspired by the regenerative properties of skin. researchgate.net In this context, HDI has been used as a functional additive in isocyanate microcapsules. rsc.orgresearchgate.net When microcracks form in the coating, these capsules rupture, releasing isocyanate that polymerizes upon contact with moisture, effectively healing the crack and preventing corrosion. rsc.org

Dopamine (B1211576) chemistry, another biomimetic approach, leverages the adhesive properties of dopamine to create materials with self-repairing capabilities. rsc.org While not directly involving HDI in all cases, the principles of creating dynamic, self-healing materials are a key focus of this research area.

Furthermore, HDI is used in the synthesis of biomimetic polyurethanes for tissue engineering applications. mdpi.com By carefully selecting the building blocks, including diisocyanates like HDI, researchers can create materials that mimic the mechanical and morphological properties of native tissues. mdpi.com Biodegradable and electroactive polyurethane-urea copolymers have been synthesized using HDI, demonstrating high elasticity suitable for such applications. mdpi.com

Synergistic Research Across Disciplines: this compound at the Interface of Chemistry, Materials Science, and Environmental Engineering

The versatility of this compound places it at the intersection of several scientific disciplines, fostering synergistic research. acs.org The development of sustainable and high-performance materials requires a collaborative approach that integrates chemistry, materials science, and environmental engineering.

From a chemical perspective, research focuses on optimizing the synthesis of HDI-based polyisocyanates and understanding the reaction kinetics. researchgate.netresearchgate.net This includes catalyst screening and studying the influence of reaction conditions on the final product's molecular weight distribution and structure. researchgate.net

In materials science, the focus is on incorporating HDI into various polymer blends and composites to enhance their properties. sigmaaldrich.cnmdpi.com For example, HDI is used as a reactive compatibilizer in blends of polylactic acid (PLA) and poly(butylene succinate) to improve their morphology and mechanical properties. sigmaaldrich.cn The structure of the hard segments in polyurethane, which can be derived from HDI, significantly influences the damping and thermal properties of the resulting composites. mdpi.com

Environmental engineering plays a crucial role in driving the development of more sustainable HDI-based products. imarcgroup.com This includes the formulation of low-volatile organic compound (VOC) and waterborne HDI coatings to comply with environmental regulations. imarcgroup.comhdinresearch.com Research is also directed towards creating bio-based polyurethanes, where components like lignin (B12514952) and hemicellulose-derived sugars are used in conjunction with HDI trimers to produce more sustainable resins. acs.org

Challenges and Opportunities in Sustainable this compound Research and Development

The future of this compound research and development is intrinsically linked to sustainability, presenting both challenges and opportunities. 24chemicalresearch.comdatainsightsmarket.com

Challenges:

Raw Material Volatility: The prices of raw materials for HDI production can be volatile, impacting the cost-effectiveness of manufacturing. datainsightsmarket.com

Environmental Regulations: Stringent environmental regulations necessitate the development of greener production processes and product formulations with low environmental impact. imarcgroup.comdatainsightsmarket.com

Competition from Alternatives: HDI faces competition from other isocyanates and alternative chemistries, driving the need for continuous innovation to maintain its market position. datainsightsmarket.commarketsandmarkets.com

Opportunities:

Growing Demand for High-Performance Materials: The increasing demand for durable and lightweight materials in sectors like automotive, aerospace, and construction provides a significant growth opportunity for HDI-based products. hdinresearch.com24chemicalresearch.com

Focus on Sustainability: The shift towards eco-friendly solutions is a major driver for innovation. imarcgroup.com There are significant opportunities in developing bio-based HDI and waterborne polyurethane systems. imarcgroup.commarketsandmarkets.com The development of sustainable production processes for diisocyanates is a key area of research. marketsandmarkets.com

Technological Advancements: Ongoing research into new formulations and applications, such as in 3D printing and smart infrastructure, opens up new markets for HDI. marketsandmarkets.com Innovations in low-VOC and solvent-free formulations are also expanding its application range. datainsightsmarket.com

Emerging Markets: Rapid industrialization in emerging economies presents substantial growth opportunities for the HDI market. 24chemicalresearch.commarketsandmarkets.com

Q & A

Q. What safety protocols are critical when handling HDI in laboratory settings?

HDI is highly toxic upon inhalation or skin contact. Key safety measures include:

  • Ventilation : Use local exhaust and general ventilation systems to minimize airborne concentrations .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, goggles, and impermeable clothing. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory during aerosol-generating procedures .
  • Spill Management : Contain spills using adsorbents (e.g., diatomite, sand) and avoid water to prevent polymerization. Place contaminated materials in sealed containers for hazardous waste disposal .

Q. How can occupational exposure to HDI aerosols be monitored in research environments?

Air sampling methods validated by ASTM and NIOSH are recommended:

  • ASTM D6561 : Quantifies monomeric and oligomeric HDI in air using (methoxy-2-phenyl-1) piperazine (MOPIP) derivatization followed by HPLC-UV analysis. This method detects HDI at concentrations as low as 35 µg/m³ .
  • NIOSH 5525 : Utilizes impinger sampling with toluene diamine reagent, enabling detection limits of 140 µg/m³ for short-term exposure assessment .

Q. What are the acute toxicological effects of HDI exposure observed in preclinical studies?

Animal studies indicate:

  • Respiratory Toxicity : Rats exposed to HDI aerosols (≥0.5 ppm) developed pulmonary edema, bronchiolar necrosis, and inflammation. Mortality occurred at high concentrations (≥10 ppm) due to respiratory failure .
  • Dermal Irritation : Direct skin contact in rabbits caused erythema, edema, and necrosis within 24 hours .
  • First Aid : Immediate decontamination (water flushing for eyes/skin) and medical intervention for respiratory distress are critical .

Advanced Research Questions

Q. How can contradictory data on HDI’s carcinogenic potential be resolved in risk assessment?

Conflicting evidence arises from limited long-term studies. Methodological considerations include:

  • Dose-Response Analysis : A 2-year inhalation study in rats (up to 0.2 mg/m³) showed no carcinogenicity, but endpoints like chronic inflammation and fibrosis suggest secondary carcinogenic pathways .
  • Biomarker Validation : Measure urinary HDI metabolites (e.g., hexamethylene diamine) within 15 hours post-exposure to address false positives in antibody-based assays .

Q. What experimental designs optimize HDI-based polyurethane synthesis while minimizing hazards?

Advanced polymerization strategies include:

  • Two-Stage Phosgenation : React hexamethylene diamine (HMDA) with phosgene under controlled conditions (≤40°C) to reduce exothermic risks. Post-reaction distillation removes residual HDI, achieving >99% purity .
  • Block Copolymerization : Use HDI as a chain extender with polyols (e.g., polybutylene succinate) to enhance mechanical properties. FTIR and GPC are critical for monitoring oligomer content and molecular weight distribution .

Q. How do structural modifications of HDI (e.g., trimerization) alter its reactivity and toxicity profile?

  • Trimerization : HDI trimers (e.g., HDI isocyanurate) reduce volatility and acute toxicity. However, oligomers still pose sensitization risks. Characterization via NMR and MALDI-TOF confirms trimer purity and minimizes residual monomer content .
  • Toxicokinetics : Trimers exhibit slower dermal absorption rates compared to monomers, but prolonged exposure still elicits allergic responses in sensitized models .

Q. What methodologies address data gaps in HDI’s environmental fate and biodegradation?

  • Hydrolysis Studies : HDI hydrolyzes rapidly in water (t½ <1 hour) to form polyureas and CO₂. Use LC-MS/MS to track degradation products in simulated aquatic environments .
  • Soil Microcosm Assays : Evaluate microbial degradation using ¹⁴C-labeled HDI. Aerobic conditions enhance breakdown, with >90% mineralization observed in 30 days .

Key Research Challenges

  • Sensitization Mechanisms : Investigate IgE-independent pathways in HDI-induced asthma using murine models with knockout immune genes .
  • Polymer Leachables : Develop accelerated aging protocols to quantify residual HDI in medical-grade polyurethanes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.